molecular formula C10H19NO3 B580619 tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate CAS No. 1363382-91-5

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

货号: B580619
CAS 编号: 1363382-91-5
分子量: 201.266
InChI 键: BICRNSAVYHWHIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICRNSAVYHWHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743573
Record name tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-91-5
Record name tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 1-Boc-azetidine-3-carboxylic acid and proceeds through a key intermediate, 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid. The subsequent reduction of this intermediate yields the target molecule. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is achieved in two main stages:

  • Methylation of 1-Boc-azetidine-3-carboxylic acid: The initial step involves the selective methylation at the C3 position of 1-Boc-azetidine-3-carboxylic acid to yield 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.

  • Reduction of the Carboxylic Acid: The resulting carboxylic acid is then reduced to the corresponding primary alcohol, this compound.

A schematic representation of this pathway is provided below.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction 1-Boc-azetidine-3-carboxylic_acid 1-Boc-azetidine-3-carboxylic acid 1-Boc-3-methylazetidine-3-carboxylic_acid 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid 1-Boc-azetidine-3-carboxylic_acid->1-Boc-3-methylazetidine-3-carboxylic_acid  LDA, THF, -78 °C to rt; then MeI Target_Molecule This compound 1-Boc-3-methylazetidine-3-carboxylic_acid->Target_Molecule  BH3·THF or LiAlH4, THF Synthesis_Flow Start 1-Boc-azetidine-3-carboxylic acid Intermediate 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid Start->Intermediate Methylation (LDA, MeI) Final_Product This compound Intermediate->Final_Product Reduction (BH3·THF or LiAlH4)

Technical Guide: Physicochemical Properties of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. Due to the limited availability of experimentally derived data in publicly accessible literature, this guide primarily presents computed properties from reputable chemical databases. Furthermore, it outlines detailed, standard experimental protocols for the determination of key physicochemical parameters and spectroscopic characterization, which can be applied to this and similar molecules. A generalized experimental workflow for the synthesis and characterization of such a novel chemical entity is also provided.

Core Physicochemical Data

The following tables summarize the available computed physicochemical properties for this compound (CAS No: 1363382-91-5). These values serve as valuable estimates for researchers in the absence of experimentally confirmed data.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃PubChem
Molecular Weight 201.26 g/mol PubChem
Appearance Solid (Predicted)Chemical Supplier Data
XLogP3-AA 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 49.8 ŲPubChem
Heavy Atom Count 14PubChem
Complexity 213PubChem
Formal Charge 0PubChem

Table 2: Mass Spectrometry Data (Computed)

PropertyValueSource
Exact Mass 201.13649353 g/mol PubChem
Monoisotopic Mass 201.13649353 g/mol PubChem

Experimental Protocols

Determination of Melting Point

Methodology:

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Determination of Aqueous Solubility (Shake-Flask Method)

Methodology:

The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

Methodology:

The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.[1][2][3][4][5]

  • Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the solvents. The phases are then allowed to separate completely.

  • Sample Preparation: A known amount of the compound is dissolved in the n-octanol-saturated water or water-saturated n-octanol.

  • Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase (e.g., if dissolved in the aqueous phase, an equal volume of the n-octanol phase is added).

  • Equilibration: The mixture is gently agitated for a set period to allow for partitioning between the two phases, and then the layers are allowed to separate.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa

Methodology:

The pKa, the negative logarithm of the acid dissociation constant, can be determined by various methods, including potentiometric titration.

  • Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the pH at the half-equivalence point.

Spectroscopic Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is recorded.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

b. Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers. The sample can be analyzed as a thin film, a KBr pellet, or in solution.

c. Mass Spectrometry (MS):

  • Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel azetidine-based building block, such as this compound, in a drug discovery context.[5][6][7]

experimental_workflow start Starting Materials (e.g., N-Boc-3-azetidinone) synthesis Chemical Synthesis (e.g., Grignard Reaction) start->synthesis Reaction workup Aqueous Workup & Extraction synthesis->workup Quenching purification Purification (e.g., Flash Chromatography) workup->purification Crude Product char_initial Initial Characterization (TLC, LC-MS) purification->char_initial Purified Fractions char_structure Structural Elucidation (NMR, IR, HRMS) char_initial->char_structure Confirmation physchem Physicochemical Profiling (Melting Point, Solubility, LogP, pKa) char_structure->physchem Verified Structure final_product Pure, Characterized Building Block physchem->final_product Complete Data Package

Workflow for Synthesis and Characterization of an Azetidine Building Block.

Logical Relationships in Drug Discovery

The following diagram illustrates the logical relationship and importance of physicochemical properties in the early stages of drug discovery.

logical_relationship scaffold Azetidine Scaffold (e.g., the target molecule) solubility Aqueous Solubility scaffold->solubility lipophilicity Lipophilicity (LogP) scaffold->lipophilicity pka pKa scaffold->pka potency Target Potency scaffold->potency selectivity Target Selectivity scaffold->selectivity absorption Absorption solubility->absorption lipophilicity->absorption distribution Distribution lipophilicity->distribution pka->absorption pka->distribution lead_candidate Lead Candidate absorption->lead_candidate distribution->lead_candidate potency->lead_candidate selectivity->lead_candidate

Impact of Physicochemical Properties on Drug Candidate Selection.

References

Technical Guide: Characterization and Application of 1-Boc-Azetidine-3-yl-methanol (CAS 142253-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Azetidine-3-yl-methanol (CAS number: 142253-56-3), also known as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, is a key bifunctional molecule increasingly utilized in the field of advanced drug development. Its rigid azetidine core and the presence of both a protected amine and a primary alcohol make it an ideal linker component in the synthesis of complex therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical characterization, synthesis, and applications.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of 1-Boc-Azetidine-3-yl-methanol are summarized in the tables below.

Identifier Value
CAS Number 142253-56-3
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Synonyms 1-(tert-Butoxycarbonyl)-3-azetidinemethanol, Boc-Azetidin-3-yl-methanol
Physicochemical Property Value Reference
Appearance White to off-white solid or colorless to yellow oil[1]
Melting Point 50-57 °C
Boiling Point 268-273 °C
Density 1.115 g/cm³
Flash Point 117 °C
Solubility Soluble in DMSO, methanol, and other common organic solvents.

Synthesis Protocol

A common and efficient method for the synthesis of 1-Boc-Azetidine-3-yl-methanol involves the reduction of the corresponding carboxylic acid.

Reaction Scheme:

G start 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid reagents BH₃·THF THF, -78 °C to rt product 1-Boc-Azetidine-3-yl-methanol reagents->product

Caption: Synthesis of 1-Boc-Azetidine-3-yl-methanol.

Experimental Protocol:

  • Reaction Setup: A solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to -78 °C.

  • Reduction: Borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 equivalents) is added dropwise to the cooled solution.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for approximately 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2-4 hours.

  • Workup: The reaction is carefully quenched by the addition of water or methanol. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.[2]

Spectroscopic and Analytical Characterization

The structural confirmation of 1-Boc-Azetidine-3-yl-methanol is achieved through standard spectroscopic techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the azetidine ring protons (multiplets), the hydroxymethyl protons (doublet), and the hydroxyl proton (broad singlet).
¹³C NMR Resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring and the hydroxymethyl group.
Mass Spectrometry (MS) The expected molecular ion peak ([M+H]⁺) or other adducts consistent with the molecular formula C₉H₁₇NO₃.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and the C=O stretch of the carbamate (~1690 cm⁻¹).

General Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Mass spectra are generally acquired using electrospray ionization (ESI) in positive ion mode. Samples are prepared by dissolving the compound in a suitable solvent like methanol or acetonitrile.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Applications in Drug Development

1-Boc-Azetidine-3-yl-methanol serves as a non-cleavable linker in the construction of ADCs and PROTACs. The azetidine ring provides a rigid scaffold that can influence the spatial orientation of the connected moieties, which is crucial for biological activity.

Role in PROTACs

In PROTACs, the linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_MoA cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker 1-Boc-Azetidine-3-yl-methanol (Linker Core) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds Ubiquitination Ubiquitination E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase->Target_Protein Ub Degradation Degradation

Caption: PROTAC Mechanism of Action.

The use of a rigid linker like the one derived from 1-Boc-Azetidine-3-yl-methanol can restrict the conformational flexibility of the PROTAC, potentially leading to more favorable protein-protein interactions within the ternary complex and enhancing degradation efficiency.

Role in ADCs

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The antibody directs the ADC to a specific target on cancer cells, and upon internalization, the payload is released to induce cell death. As a non-cleavable linker, conjugates formed using 1-Boc-Azetidine-3-yl-methanol release the payload upon lysosomal degradation of the antibody, which can provide a more stable ADC in circulation.

While specific signaling pathways targeted by ADCs or PROTACs utilizing this particular linker are diverse and depend on the specific warhead and antibody/ligand employed, the MAPK and PI3K/Akt signaling pathways are common targets in cancer therapies where such constructs are applied.[3]

Conclusion

1-Boc-Azetidine-3-yl-methanol is a valuable and versatile building block for the synthesis of sophisticated drug molecules. Its well-defined structure and synthetic accessibility make it a component of choice for researchers in the development of next-generation targeted therapies. The information provided in this guide serves as a foundational resource for its characterization and application in advanced drug discovery programs.

References

In-Depth Technical Guide to the Structural Analysis of 1-Boc-3-hydroxymethyl-3-methylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Boc-3-hydroxymethyl-3-methylazetidine, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related analogs, spectroscopic principles, and computational predictions to offer a robust understanding of its structural and conformational properties. This document is intended to serve as a practical resource for researchers utilizing this and similar azetidine derivatives in drug discovery and development, offering detailed experimental protocols, tabulated spectral data, and visualizations of its chemical structure and analytical workflow.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their strained ring system imparts unique conformational properties and serves as a versatile scaffold for the synthesis of novel therapeutic agents. The incorporation of a 3-hydroxymethyl-3-methyl substitution pattern on the azetidine ring, protected with a tert-butyloxycarbonyl (Boc) group, provides a chiral or prochiral center and a primary alcohol for further functionalization, making 1-Boc-3-hydroxymethyl-3-methylazetidine a key intermediate in the synthesis of complex molecules. A thorough understanding of its structural characteristics is paramount for its effective application in drug design and synthesis.

Molecular Structure and Conformation

The structure of 1-Boc-3-hydroxymethyl-3-methylazetidine features a puckered four-membered azetidine ring. This non-planar conformation is a strategy to alleviate the inherent ring strain. The substituents on the ring, particularly at the C3 position, will adopt pseudo-axial or pseudo-equatorial orientations. It is anticipated that the bulkier hydroxymethyl and methyl groups at C3 will influence the degree of ring puckering. The Boc protecting group on the nitrogen atom will also play a significant role in the conformational preference of the ring.

Due to the lack of specific crystallographic data for the title compound, the geometric parameters presented below are based on computational studies of analogous 3-substituted N-Boc-azetidines.

Table 1: Predicted Geometric Parameters for the Azetidine Ring of 1-Boc-3-hydroxymethyl-3-methylazetidine

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) N1C2~1.47
C2C3~1.55
C3C4~1.55
C4N1~1.47
C3C(methyl)~1.53
C3C(hydroxymethyl)~1.54
Bond Angle (°) C4N1C2~92
N1C2C3~88
C2C3C4~85
C3C4N1~88
Dihedral Angle (°) C4N1C2C3

Note: These values are estimations based on computational models of similar 3-substituted N-Boc-azetidines and should be confirmed by experimental methods.

Caption: Molecular structure of 1-Boc-3-hydroxymethyl-3-methylazetidine with key atoms labeled.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1-Boc-3-hydroxymethyl-3-methylazetidine. The ¹H NMR data is based on the experimentally reported values for the close analog, 1-Boc-azetidin-3-yl-methanol, and serves as a strong predictive model. The ¹³C NMR data is predicted based on computational models.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0 - 3.8m4HAzetidine ring CH₂ (H2, H4)
~3.6s2HCH₂OH
~2.0 - 1.8br s1HOH
1.44s9HBoc (C(CH₃)₃)
~1.3s3HAzetidine C3-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~156Boc C=O
~80Boc C(CH₃)₃
~70CH₂OH
~58Azetidine C2, C4
~40Azetidine C3
~28Boc C(CH₃)₃
~25Azetidine C3-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic vibrational frequencies for 1-Boc-3-hydroxymethyl-3-methylazetidine are listed below.

Table 4: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
2975-2850Medium-StrongC-H stretch (alkane)
~1690StrongC=O stretch (Boc carbamate)
~1400MediumC-N stretch (azetidine)
~1160StrongC-O stretch (carbamate)
~1050MediumC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Boc-3-hydroxymethyl-3-methylazetidine, Electrospray Ionization (ESI) is a suitable method.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zIon Formation
202.14[M+H]⁺
224.12[M+Na]⁺
146.10[M+H - C₄H₈]⁺ (loss of isobutylene)
102.08[M+H - Boc]⁺

Experimental Protocols

The following sections describe generalized protocols for the synthesis and structural characterization of 1-Boc-3-hydroxymethyl-3-methylazetidine, adapted from procedures for similar compounds.

Synthesis

A plausible synthetic route to 1-Boc-3-hydroxymethyl-3-methylazetidine involves the reaction of a suitable precursor, such as 1-Boc-3-methylazetidin-3-one, with a one-carbon nucleophile followed by reduction, or the protection of 3-hydroxymethyl-3-methylazetidine. A generalized procedure for the Boc protection is provided below.

Protocol: Boc Protection of 3-hydroxymethyl-3-methylazetidine

  • Dissolve 3-hydroxymethyl-3-methylazetidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-hydroxymethyl-3-methylazetidine.

Structural Characterization

Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Protocol: IR Spectroscopy

  • Obtain the IR spectrum of the compound using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, prepare a thin film of the sample on a salt plate (e.g., NaCl) or a KBr pellet.

  • Record the spectrum and identify the characteristic absorption bands.

Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI-MS instrument.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule and other adducts.

Experimental Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Synthesis of 1-Boc-3-hydroxymethyl-3-methylazetidine purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms data_proc Spectral Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc struc_elucid Structure Elucidation & Confirmation data_proc->struc_elucid

Caption: A generalized experimental workflow for the synthesis and structural analysis.

Conclusion

This technical guide provides a detailed structural analysis of 1-Boc-3-hydroxymethyl-3-methylazetidine, a key building block in modern drug discovery. While direct experimental data remains scarce, this document offers a robust predictive overview of its key structural and spectroscopic features based on data from analogous compounds and established chemical principles. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of this and related azetidine derivatives. It is recommended that the predicted data presented herein be experimentally verified for any critical applications.

Spectroscopic and Synthetic Guide to Azetidine Derivatives: Focus on tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical document addresses the spectroscopic characteristics and synthetic pathways related to tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. Extensive searches for validated experimental spectroscopic data (NMR, IR, MS) and a specific, published synthesis protocol for this exact compound have not yielded direct results.

Therefore, this guide presents a comprehensive overview of the available spectroscopic data for two closely related structural analogs: tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate . Furthermore, a plausible, unpublished synthetic route to the target compound is proposed, complete with generalized experimental protocols. This information is intended to serve as a valuable resource for researchers working with substituted azetidine scaffolds.

Spectroscopic Data of Structural Analogs

The following tables summarize the available spectroscopic data for key analogs of the target compound. This data can be used for comparative purposes in the characterization of novel derivatives.

Analog 1: tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

This tertiary alcohol is a key intermediate and the most closely related analog for which some spectroscopic information is available.

Table 1: Spectroscopic Data for tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Technique Data
¹H NMR (500MHz, CDCl₃) δ ppm 3.87 (d, J= 9.0 Hz, 2H), 3.82 (d, J= 9.0, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H).
(400 MHz, DMSO) δ ppm 5.56 (1H, s), 3.7-3.5 (4H, m), 1.4 (9H, s), 1.3 (3H, s).
¹³C NMR Predicted shifts: ~80 (C(CH₃)₃), ~70 (C-OH), ~60 (CH₂), ~28 (C(CH₃)₃), ~25 (CH₃). (Actual experimental data not found).
Mass Spec. [M+H]⁺: 188.12813, [M+Na]⁺: 210.11007.[1]
IR Key absorptions expected (cm⁻¹): 3400 (O-H stretch), 2970 (C-H stretch), 1690 (C=O, carbamate). (Specific experimental spectrum not found).
Analog 2: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

This analog lacks the 3-methyl group but possesses the key 3-hydroxymethyl functionality.

Table 2: Spectroscopic Data for tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Technique Data
¹H NMR No specific data found in the provided search results.
¹³C NMR No specific data found in the provided search results.
Mass Spec. Molecular Weight: 187.24 g/mol .[2]
IR Key absorptions expected (cm⁻¹): 3400 (O-H stretch), 2970 (C-H stretch), 1690 (C=O, carbamate). (Specific experimental spectrum not found).

Proposed Synthesis of this compound

A plausible multi-step synthesis for the target compound, starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate, is outlined below. This proposed pathway is based on established organic chemistry principles.

Synthetic Workflow Diagram

G A tert-Butyl 3-oxoazetidine-1-carboxylate B Wittig Reaction (e.g., (EtO)₂P(O)CH₂CO₂Et, NaH) A->B C tert-Butyl 3-(carbethoxymethylene)- azetidine-1-carboxylate B->C D Michael Addition (e.g., Me₂CuLi or MeMgBr/CuI) C->D E tert-Butyl 3-(carbethoxymethyl)- 3-methylazetidine-1-carboxylate D->E F Ester Reduction (e.g., LiAlH₄, THF) E->F G tert-Butyl 3-(hydroxymethyl)- 3-methylazetidine-1-carboxylate (Target Molecule) F->G

Caption: Proposed synthetic pathway to the target molecule.

Detailed Experimental Protocols (Generalized)

Step 1: Wittig-type Reaction to form α,β-Unsaturated Ester

  • Objective: To introduce a carbethoxymethylene group at the 3-position.

  • Procedure: To a stirred suspension of a base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, a phosphonate reagent (e.g., triethyl phosphonoacetate) is added dropwise. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Michael Addition of a Methyl Group

  • Objective: To introduce the methyl group at the 3-position.

  • Procedure: A copper (I) salt (e.g., CuI) is suspended in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, is added to form a Gilman cuprate. The α,β-unsaturated ester from the previous step, dissolved in THF, is then added dropwise. The reaction is stirred at low temperature until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by chromatography.

Step 3: Reduction of the Ester to a Primary Alcohol

  • Objective: To reduce the carboxylate ester to the hydroxymethyl group.

  • Procedure: The ester from Step 2 is dissolved in an anhydrous ether solvent like THF under an inert atmosphere. The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product, which may be further purified by chromatography if necessary.

Disclaimer: The provided synthetic protocol is a general proposition and has not been experimentally validated. Researchers should conduct their own literature search and optimization studies before attempting this synthesis. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Solubility of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative solubility assessment based on the compound's structural features and general principles of organic chemistry. Furthermore, a detailed, adaptable experimental protocol for determining the precise solubility in various common organic solvents is provided, adhering to standard laboratory practices. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid azetidine core, coupled with a functionalized hydroxymethyl group and a Boc-protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding the solubility of this compound in common organic solvents is crucial for its effective handling, reaction optimization, purification, and formulation.

Solubility Profile

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. However, a qualitative assessment of its solubility can be inferred from its molecular structure, which features both polar (hydroxyl group, carbamate) and non-polar (tert-butyl group, azetidine ring) moieties. A related compound, 1-Boc-Azetidine-3-yl-methanol, is noted to be soluble in Dimethyl sulfoxide (DMSO).

Based on the principle of "like dissolves like," the following table provides a predicted qualitative solubility profile in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of the compound can hydrogen bond with methanol.
EthanolHighSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
IsopropanolModerateIncreased alkyl chain length slightly reduces polarity compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole moment and ability to accept hydrogen bonds favor dissolution.
AcetonitrileModerateThe polar nature of the nitrile group allows for dipole-dipole interactions.
AcetoneModerateThe ketone group provides polarity for dipole-dipole interactions.
Tetrahydrofuran (THF)ModerateThe ether oxygen can act as a hydrogen bond acceptor.
Ethyl AcetateModerate to LowThe ester group provides some polarity, but the overall molecule is less polar than other aprotics.
Non-Polar Dichloromethane (DCM)Moderate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability.
TolueneLowThe compound's polar groups limit its solubility in aromatic hydrocarbons.
Heptane/HexaneVery LowThe significant difference in polarity makes dissolution unfavorable.
Ethers Methyl tert-Butyl Ether (MTBE)LowWhile an ether, its overall polarity is low, making it a poor solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound. The shake-flask method is described, which is a reliable technique for establishing equilibrium solubility.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • To each vial, add a known volume (e.g., 2.0 mL) of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3.3. Data Presentation

The quantitative solubility data should be summarized in a table for easy comparison, expressing solubility in units such as mg/mL or g/L.

Table 2: Example of Quantitative Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)
Methanol25[Experimental Value]
Ethanol25[Experimental Value]
Isopropanol25[Experimental Value]
DMSO25[Experimental Value]
Acetonitrile25[Experimental Value]
Acetone25[Experimental Value]
THF25[Experimental Value]
Ethyl Acetate25[Experimental Value]
Dichloromethane25[Experimental Value]
Toluene25[Experimental Value]
Heptane25[Experimental Value]
MTBE25[Experimental Value]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F H Analyze samples and standards (e.g., HPLC, GC) F->H G Prepare standard solutions G->H I Determine concentration from calibration curve H->I J Quantitative Solubility Data I->J Solubility Value

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

The Genesis of a Key Structural Motif: Discovery and First Synthesis of 3-Hydroxymethyl-3-methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to project substituents in well-defined vectors make it a valuable bioisostere for various functional groups, leading to improved physicochemical and pharmacological properties of drug candidates. Among the vast array of substituted azetidines, 3-hydroxymethyl-3-methylazetidine and its derivatives represent a crucial subclass, finding application in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes toward this important molecular framework.

A Modern Approach: The Grignard Reaction with 1-Boc-3-azetidinone

While the precise historical "first" synthesis of 3-hydroxymethyl-3-methylazetidine is not prominently documented in readily accessible literature, a highly efficient and widely adopted contemporary method involves the nucleophilic addition of a methyl group to a protected azetidin-3-one. This approach, detailed in patent literature, offers high yields and operational simplicity, making it a cornerstone for accessing this class of compounds.

The synthesis commences with the commercially available N-Boc-3-azetidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions. The key transformation is the Grignard reaction, where methylmagnesium chloride acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. This reaction proceeds smoothly at low temperatures to furnish the tertiary alcohol, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, in excellent yield.

The final step to obtain the core molecule, 3-hydroxymethyl-3-methylazetidine, involves the deprotection of the N-Boc group. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, which efficiently removes the Boc group to yield the desired product as a salt.

Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Grignard Addition cluster_1 Step 2: N-Boc Deprotection Azetidinone 1-Boc-3-azetidinone Protected_Product tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate Azetidinone->Protected_Product THF, 0 °C Grignard Methylmagnesium chloride (CH3MgCl) Grignard->Protected_Product Final_Product 3-Hydroxymethyl-3-methylazetidine Protected_Product->Final_Product Acid (e.g., TFA or HCl)

Caption: Synthetic pathway to 3-hydroxymethyl-3-methylazetidine.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate[1]

Procedure:

  • A solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium chloride (a 3.0 M solution in THF, 1.46 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Procedure:

  • The tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a 4 M solution of HCl in dioxane, is added to the solution.

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting residue, the salt of 3-hydroxymethyl-3-methylazetidine, can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.

Quantitative Data

StepReactantsProductReagents and ConditionsYieldSpectroscopic Data (for protected product)[1]
11-Boc-3-azetidinonetert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylateMethylmagnesium chloride, THF, 0 °C, 1 h99%¹H NMR (400 MHz, DMSO-d₆): δ 5.56 (1H, s), 3.7-3.5 (4H, m), 1.4 (9H, s), 1.3 (3H, s) ppm.
2tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate3-Hydroxymethyl-3-methylazetidine (as salt)TFA in DCM or 4M HCl in dioxane, room temperature, 1-4 hHighNot applicable.

Logical Relationships in Synthesis

Logical_Relationships Start Starting Material: 1-Boc-3-azetidinone Protect Protection of Azetidine Nitrogen Start->Protect Carbonyl Electrophilic Carbonyl Group at C3 Start->Carbonyl Addition Nucleophilic Addition Protect->Addition Carbonyl->Addition Grignard_Reagent Nucleophilic Methyl Source: Methylmagnesium Chloride Grignard_Reagent->Addition Intermediate Protected Tertiary Alcohol Addition->Intermediate Deprotection Acid-mediated Deprotection Intermediate->Deprotection Final Target Molecule: 3-Hydroxymethyl-3-methylazetidine Deprotection->Final

Caption: Key logical steps in the synthesis of 3-hydroxymethyl-3-methylazetidine.

Conclusion

The synthesis of 3-hydroxymethyl-3-methylazetidine derivatives, particularly through the Grignard addition to N-Boc-3-azetidinone, represents a robust and efficient strategy for accessing this important structural motif. This technical guide has outlined the key synthetic steps, provided detailed experimental protocols, and summarized the quantitative data associated with this approach. The provided diagrams illustrate the synthetic workflow and the underlying chemical logic. For researchers and professionals in drug discovery and development, a thorough understanding of this synthetic methodology is crucial for the design and synthesis of novel therapeutic agents incorporating the valuable 3-hydroxymethyl-3-methylazetidine scaffold.

References

In-Depth Technical Guide on (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol: A Key Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol, a key azetidine derivative with the chemical formula C9H17NO3, has emerged as a critical building block in the development of sophisticated targeted therapeutics. Its unique structural features, combining a rigid azetidine core with a reactive hydroxymethyl group and a protective tert-butoxycarbonyl (Boc) group, make it an ideal component for constructing linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical identity, synthesis, and application in pioneering drug development strategies, with a focus on experimental methodologies and data presentation for the scientific community.

Chemical Identity and Properties

IUPAC Name: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Synonyms:

  • 1-Boc-3-azetidinemethanol

  • (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol

  • 1-Boc-3-(hydroxymethyl)azetidine

  • tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C9H17NO3--INVALID-LINK--
Molecular Weight 187.24 g/mol --INVALID-LINK--
CAS Number 142253-56-3--INVALID-LINK--
Appearance White to off-white solidCommercial Supplier Data
Melting Point 56-60 °CCommercial Supplier Data
Boiling Point 268.4±23.0 °C (Predicted)Commercial Supplier Data
Density 1.115±0.06 g/cm3 (Predicted)Commercial Supplier Data
Solubility Soluble in methanol, ethanol, and dichloromethaneCommercial Supplier Data

Role in Targeted Therapeutics: A Linker Component

The principal application of (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol in drug development is as a structural motif within linker technologies for ADCs and PROTACs. The azetidine ring provides a degree of rigidity and a specific three-dimensional conformation to the linker, which can be crucial for the efficacy of the final therapeutic agent. The Boc-protected nitrogen allows for controlled, stepwise synthesis, while the hydroxymethyl group offers a versatile handle for further chemical modification and attachment to either the payload or the targeting moiety.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of this linker in circulation and its subsequent cleavage within the target cell are critical for the ADC's efficacy and safety. The azetidine moiety can contribute to the overall stability and pharmacokinetic profile of the ADC.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and composition are critical determinants of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, and thus dictate the efficiency of protein degradation. The defined stereochemistry and conformational rigidity of the azetidine ring in linkers derived from (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol can favorably influence the geometry of this ternary complex.

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on publicly available information and general organic chemistry principles. A common route involves the protection of the azetidine nitrogen, followed by functional group manipulation at the 3-position.

General Synthesis Outline:

A plausible synthetic route starts from a commercially available precursor such as 1-Boc-azetidin-3-one.

  • Reduction of the Ketone: The ketone at the 3-position of 1-Boc-azetidin-3-one is reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride (NaBH4) in a protic solvent such as methanol or ethanol.

  • Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove inorganic byproducts. The product, (1-(tert-butoxycarbonyl)azetidin-3-ol), is then extracted with an organic solvent and purified, typically by column chromatography.

  • Conversion to a Mesylate or Tosylate: To introduce a good leaving group for subsequent nucleophilic substitution, the hydroxyl group is converted to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Nucleophilic Substitution to Introduce the Hydroxymethyl Group: While a direct conversion from the 3-hydroxy compound is not straightforward, a more common precursor for introducing the hydroxymethyl group is via the corresponding carboxylic acid or ester. For instance, reduction of 1-Boc-azetidine-3-carboxylic acid or its methyl ester with a reducing agent like lithium aluminum hydride (LiAlH4) in an aprotic solvent like tetrahydrofuran (THF) would yield the desired (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol.

Signaling Pathways and Mechanism of Action (as part of ADCs and PROTACs)

(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol itself is a building block and does not have a direct biological activity or modulate specific signaling pathways. Its significance lies in its incorporation into larger therapeutic molecules. The mechanism of action is therefore that of the final ADC or PROTAC.

General Mechanism of Action for PROTACs

The following diagram illustrates the general catalytic mechanism of a PROTAC, where the azetidine derivative would be a component of the "Linker".

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

General Experimental Workflow for ADC Development

The development of an ADC involves several key stages, from initial design to in vivo testing. The azetidine derivative is incorporated during the chemical synthesis of the linker-payload conjugate.

ADC_Workflow cluster_workflow ADC Development Workflow A Antibody Selection & Production C Antibody-Linker-Payload Conjugation A->C B Linker-Payload Synthesis (incorporating azetidine derivative) B->C D Purification & Characterization of ADC C->D E In Vitro Cytotoxicity Assays D->E F In Vivo Efficacy Studies (e.g., in animal models) E->F G Pharmacokinetic & Toxicology Studies F->G H Clinical Trials G->H

Caption: A simplified experimental workflow for the development of an Antibody-Drug Conjugate (ADC).

Quantitative Data

As (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol is an intermediate, quantitative biological data such as IC50 or DC50 values are not applicable to the molecule itself. Such data would be generated for the final ADC or PROTAC molecule. At present, specific quantitative data for ADCs or PROTACs that explicitly detail the use of this particular azetidine derivative in their linker and its direct impact on activity are not widely available in the public domain. Researchers developing novel ADCs and PROTACs would generate this data as part of their preclinical studies.

Conclusion

(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol is a valuable and versatile building block for the synthesis of advanced linkers used in targeted therapies. Its rigid azetidine core and functional handles provide medicinal chemists with a tool to fine-tune the properties of Antibody-Drug Conjugates and PROTACs, potentially leading to more effective and safer therapeutics. While detailed, publicly available experimental data on this specific compound's direct biological impact is limited, its role as a key component in the rapidly evolving fields of ADCs and targeted protein degradation underscores its importance for researchers and professionals in drug discovery and development. Further research and publication of studies employing this linker component will continue to elucidate its full potential in shaping the future of targeted medicine.

In-Depth Technical Guide: Stability and Reactivity Profile of BOC-Protected 3-Methyl-3-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, commonly referred to as BOC-protected 3-methyl-3-azetidinemethanol. This building block is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. Understanding its stability under various conditions and its reactivity profile is crucial for its effective application in multi-step syntheses. This document consolidates available data on its stability towards acidic, basic, and thermal stress, and details its reactivity with common reagents, supported by experimental protocols and quantitative data.

Introduction

BOC-protected 3-methyl-3-azetidinemethanol is a key intermediate in the synthesis of complex molecules, including PROTACs and antibody-drug conjugates (ADCs). The presence of the sterically hindered and chemically robust azetidine ring, combined with a primary alcohol and a BOC-protected amine, offers multiple avenues for synthetic diversification. The inherent ring strain of the azetidine moiety also imparts unique reactivity to the molecule.[1][2] A thorough understanding of its stability and reactivity is paramount for chemists to design efficient and high-yielding synthetic routes.

Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[]
CAS Number 1104083-23-9[]
Molecular Formula C9H17NO3[]
Molecular Weight 187.24 g/mol []
Appearance Solid[]
LogP 0.926[]

Stability Profile

The stability of BOC-protected 3-methyl-3-azetidinemethanol is primarily governed by the lability of the tert-butoxycarbonyl (BOC) protecting group. The azetidine ring itself is relatively stable under a range of conditions but can undergo ring-opening reactions under harsh conditions, driven by its inherent ring strain.[1]

pH Stability

Acidic Conditions: The BOC group is highly susceptible to cleavage under acidic conditions. The rate of deprotection is dependent on the acid strength, concentration, and the solvent system employed.[4] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) readily cleave the BOC group, often at room temperature.[4] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton.

Basic Conditions: The BOC group is generally stable to a wide range of basic conditions and nucleophiles.[5] This orthogonality makes it a valuable protecting group in combination with base-labile protecting groups like Fmoc. Hydrolysis of the carbamate under basic conditions is generally not observed due to the electron-donating nature of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.

Thermal Stability

Thermolytic cleavage of the BOC group can occur at elevated temperatures, typically above 150 °C. This deprotection method can be advantageous as it avoids the use of acidic reagents. The decomposition of 1,3,3-trinitroazetidine (a related azetidine derivative) was found to follow first-order kinetics with an activation energy of 46.6 kcal/mol.[6] While specific thermogravimetric analysis (TGA) data for BOC-protected 3-methyl-3-azetidinemethanol is not widely published, thermal decomposition would likely proceed via elimination of isobutylene and carbon dioxide to yield the unprotected amine.

Reactivity Profile

The reactivity of BOC-protected 3-methyl-3-azetidinemethanol is centered around the primary alcohol and the azetidine ring. The BOC-protected nitrogen is generally unreactive under non-acidic conditions.

Reactions at the Hydroxyl Group

The primary alcohol functionality can undergo standard transformations such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily esterified using various coupling agents or by conversion to an alkoxide followed by reaction with an acyl halide.

Etherification: Williamson ether synthesis can be employed to form ethers. This typically involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide.

Reactions Involving the Azetidine Ring

The strained four-membered ring of azetidine can participate in ring-opening and ring-expansion reactions, although it is more stable than the corresponding aziridine.[1] The reactivity is often enhanced by activation of the nitrogen atom.

α-Lithiation and Electrophilic Substitution: While the BOC group itself does not typically direct α-lithiation, related N-functionalized azetidines have been shown to undergo lithiation at the α-position followed by trapping with various electrophiles.[7] This allows for the introduction of substituents at the C2 and C4 positions of the azetidine ring.

Experimental Protocols

Synthesis of BOC-Protected 3-Methyl-3-azetidinemethanol

A general synthetic approach involves the protection of 3-methyl-3-azetidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Diagram of Synthesis Pathway

G 3-Methyl-3-azetidinemethanol 3-Methyl-3-azetidinemethanol BOC-protected 3-Methyl-3-azetidinemethanol BOC-protected 3-Methyl-3-azetidinemethanol 3-Methyl-3-azetidinemethanol->BOC-protected 3-Methyl-3-azetidinemethanol Boc₂O, Base (e.g., NEt₃) DCM, rt

Caption: Synthesis of the target compound.

Experimental Procedure:

  • To a solution of 3-methyl-3-azetidinemethanol (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.2 eq).

  • The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford BOC-protected 3-methyl-3-azetidinemethanol.

BOC Deprotection

Diagram of Deprotection Workflow

G cluster_0 Acidic Deprotection cluster_1 Thermal Deprotection Start_Acid BOC-protected 3-Methyl-3-azetidinemethanol Reagent_Acid TFA or HCl in Dioxane Start_Acid->Reagent_Acid rt Product_Acid 3-Methyl-3-azetidinemethanol (as salt) Reagent_Acid->Product_Acid Start_Thermal BOC-protected 3-Methyl-3-azetidinemethanol Condition_Thermal Heat (>150 °C) Start_Thermal->Condition_Thermal Product_Thermal 3-Methyl-3-azetidinemethanol Condition_Thermal->Product_Thermal

Caption: BOC deprotection methods.

Protocol for Acidic Deprotection (TFA):

  • Dissolve BOC-protected 3-methyl-3-azetidinemethanol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be triturated with diethyl ether to precipitate the TFA salt of the deprotected amine.

Summary of Quantitative Data

Specific quantitative stability data for BOC-protected 3-methyl-3-azetidinemethanol is limited in publicly accessible literature. The following table provides a general overview of the stability of the BOC group under various conditions.

ConditionReagent/TemperatureStabilityRemarks
Acidic Strong acids (TFA, HCl)LabileRapid deprotection at room temperature.[4]
Weak acids (e.g., AcOH)Generally stableDeprotection may occur at elevated temperatures.
Basic Strong bases (NaOH, KOH)StableThe BOC group is resistant to basic hydrolysis.
Nucleophiles (e.g., amines)StableGenerally unreactive.
Thermal > 150 °CLabileThermolytic cleavage occurs.[6]
Reductive H₂, Pd/CStableBOC group is stable to catalytic hydrogenation.
Oxidative Common oxidizing agentsGenerally stableThe BOC group is robust towards many oxidants.

Conclusion

BOC-protected 3-methyl-3-azetidinemethanol is a versatile building block with a well-defined reactivity profile, primarily centered on its primary alcohol and the inherent properties of the BOC-protected azetidine ring. Its stability is characterized by the acid-lability of the BOC group, which allows for selective deprotection under mild conditions, while remaining robust to a wide range of other reagents. This favorable stability and reactivity profile makes it an invaluable tool for the synthesis of complex and biologically active molecules in modern drug discovery. Further quantitative studies on its degradation kinetics would be beneficial for process optimization and large-scale synthesis.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its strained 3-methyl-3-(hydroxymethyl)azetidine core imparts unique three-dimensional structural features to molecules, which can lead to improved pharmacological properties such as enhanced potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The presence of a protected amine and a primary alcohol offers versatile handles for chemical modification, allowing for its incorporation into a diverse range of molecular scaffolds targeting various biological pathways. This document provides an overview of its applications, quantitative biological data for derived compounds, and detailed experimental protocols for its utilization in drug discovery.

Applications in Medicinal Chemistry

The 3-hydroxymethyl-3-methylazetidine moiety has been successfully incorporated into a variety of small molecule inhibitors targeting different classes of proteins implicated in human diseases.

DNA Repair Enzyme Inhibitors: Polymerase Theta (Polθ) Inhibitors

Derivatives of this compound have been identified as potent inhibitors of DNA Polymerase Theta (Polθ), an enzyme crucial for DNA repair in cancer cells with deficiencies in other repair pathways, such as those with BRCA mutations. Inhibition of Polθ represents a promising synthetic lethality approach for cancer therapy.

Signal Transduction Modulators: STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively activated in cancer, promoting cell proliferation, survival, and metastasis. Small molecules incorporating the azetidine scaffold have been developed as inhibitors of STAT3, disrupting its dimerization and downstream signaling.

Kinase Inhibitors

The unique conformational constraints of the azetidine ring can be exploited to achieve selectivity for specific kinases. While detailed public data on kinase inhibitors directly synthesized from this compound is emerging, the broader class of 3-substituted azetidines is a known motif in kinase inhibitor design, including for Bruton's tyrosine kinase (BTK).

Central Nervous System (CNS) Agents: Dopamine Receptor Antagonists

The azetidine core has been explored in the design of ligands for dopamine receptors, which are important targets for the treatment of various neurological and psychiatric disorders. The rigid structure of the azetidine can help in orienting pharmacophoric groups to achieve high affinity and selectivity for specific dopamine receptor subtypes.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from or structurally related to this compound.

Table 1: Polymerase Theta (Polθ) Inhibitors

Compound IDTargetAssayIC50 (nM)Cell-based AssayCell LineIC50 (µM)
60cPolθBiochemical23.5AntiproliferativeBRCA2-/- DLD-18.1
60cPolθBiochemical23.5AntiproliferativeHEK2930.41

Table 2: STAT3 Inhibitors

Compound IDTargetAssayIC50 (µM)Cell-based AssayCell LineEC50 (µM)
7gSTAT3EMSA-Cell ViabilityMDA-MB-2311-3
9kSTAT3EMSA-Cell ViabilityMDA-MB-2311-3

Table 3: Dopamine Receptor Antagonists

Compound IDTargetAssayKi (nM)
22bVMAT2[3H]Dopamine Uptake24
15cVMAT2[3H]Dopamine Uptake31

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[1] Small molecule inhibitors targeting key components of this pathway, such as STAT3, have shown therapeutic promise.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 Receptor->STAT3_inactive 4. STAT3 Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT3_dimer STAT3 Dimer (Active) STAT3_inactive->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3_dimer Inhibition of Dimerization Gene Gene Transcription (Proliferation, Survival) DNA->Gene 7. Gene Expression Synthesis_Workflow Start tert-Butyl 3-(hydroxymethyl)- 3-methylazetidine-1-carboxylate Oxidation Oxidation of primary alcohol Start->Oxidation Aldehyde Intermediate Aldehyde/Carboxylic Acid Oxidation->Aldehyde Coupling Coupling Reaction (e.g., Amide coupling, Reductive amination) Aldehyde->Coupling Intermediate2 Boc-Protected Derivative Coupling->Intermediate2 Deprotection Boc Deprotection (e.g., TFA) Intermediate2->Deprotection Final_Compound Final Drug Candidate Deprotection->Final_Compound

References

Synthetic Pathways for the Derivatization of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 3-substituted azetidine motif in a wide range of biologically active compounds. The protocols outlined below describe key transformations of the primary hydroxyl group, enabling access to a variety of functionalized derivatives, including aldehydes, ethers, esters, and amines.

Introduction

The azetidine scaffold is a privileged structure in drug discovery, offering a unique three-dimensional profile that can enhance potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable starting material for the synthesis of novel azetidine derivatives. The presence of a primary alcohol allows for a multitude of chemical modifications, providing a gateway to diverse chemical space. This document details established synthetic protocols for the derivatization of this key intermediate.

Derivatization Strategies

The primary hydroxyl group of this compound can be derivatized through several key synthetic transformations, including oxidation, etherification, esterification, and conversion to an amino group. The following sections provide detailed protocols for these reactions.

Oxidation to Aldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate, tert-butyl 3-formyl-3-methylazetidine-1-carboxylate, which can be further functionalized through reactions such as reductive amination, Wittig reactions, and aldol condensations. Two common and effective oxidation methods are the Swern oxidation and the use of 2-Iodoxybenzoic acid (IBX).

Experimental Protocols

Protocol 1.1: Swern Oxidation

This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to generate the oxidizing species in situ.

  • Reaction Scheme:

    G reactant This compound reagents 1. (COCl)2, DMSO, CH2Cl2, -78 °C 2. Et3N reactant->reagents product tert-Butyl 3-formyl-3-methylazetidine-1-carboxylate reagents->product

    Figure 1. Swern Oxidation of the starting material.

  • Procedure:

    • To a stirred solution of oxalyl chloride (2.0 M in dichloromethane, 1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.5 eq) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (Et3N, 5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/heptane gradient) to afford the desired aldehyde.[1]

Protocol 1.2: IBX Oxidation

2-Iodoxybenzoic acid (IBX) is a mild and selective oxidizing agent for primary alcohols.

  • Reaction Scheme:

    G reactant This compound reagents IBX, Ethyl Acetate, Reflux reactant->reagents product tert-Butyl 3-formyl-3-methylazetidine-1-carboxylate reagents->product

    Figure 2. IBX Oxidation of the starting material.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in ethyl acetate, add 2-Iodoxybenzoic acid (IBX, 2.0 eq).

    • Heat the reaction mixture to reflux and stir overnight.

    • Cool the reaction to room temperature and add petroleum ether.

    • Filter the mixture to remove the insoluble byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.[1]

Quantitative Data Summary
ProtocolReagentsSolventTemperature (°C)TimeYield (%)Reference
Swern Oxidation(COCl)₂, DMSO, Et₃NDichloromethane-78 to RT2 h~27%[1]
IBX OxidationIBXEthyl AcetateRefluxOvernight~99%[1]

Etherification

The formation of ethers from the primary alcohol can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol

Protocol 2.1: Williamson Ether Synthesis

  • Reaction Workflow:

    G start This compound deprotonation Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF). start->deprotonation alkoxide Formation of the corresponding alkoxide. deprotonation->alkoxide sn2 Nucleophilic substitution with an alkyl halide (R-X). alkoxide->sn2 product tert-Butyl 3-(alkoxymethyl)-3-methylazetidine-1-carboxylate sn2->product workup Aqueous workup and purification. product->workup

    Figure 3. Williamson Ether Synthesis Workflow.

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Esterification

Esterification of the primary alcohol can be readily accomplished using various coupling agents. The Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method suitable for a wide range of carboxylic acids.

Experimental Protocol

Protocol 3.1: Steglich Esterification

  • Reaction Mechanism Overview:

    G cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Ester Formation RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC AI Acyl-DMAP Intermediate OAI->AI + DMAP DMAP DMAP Ester Product Ester AI->Ester + Alcohol Alcohol This compound

    Figure 4. Steglich Esterification Signaling Pathway.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Conversion to Amine

The transformation of the primary alcohol to an amine is a crucial step for introducing nitrogen-containing functionalities. A common two-step approach involves the conversion of the alcohol to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like sodium azide, and subsequent reduction. Alternatively, the Mitsunobu reaction offers a direct route for the introduction of a nitrogen nucleophile.

Experimental Protocol

Protocol 4.1: Two-Step Conversion via Tosylate

  • Workflow for Conversion to Amine:

    G start This compound tosylation Tosyl chloride, pyridine start->tosylation tosylate tert-Butyl 3-(tosyloxymethyl)-3-methylazetidine-1-carboxylate tosylation->tosylate azide_substitution Sodium azide, DMF tosylate->azide_substitution azide tert-Butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate azide_substitution->azide reduction H2, Pd/C or LiAlH4 azide->reduction product tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate reduction->product

    Figure 5. Two-Step Conversion of Alcohol to Amine.

  • Procedure:

    • Tosylation: To a stirred solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.

    • Azide Substitution and Reduction: To a solution of the crude tosylate in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq). Heat the mixture to 80 °C and stir overnight. Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude azide can be reduced to the primary amine by hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere or by reduction with lithium aluminum hydride (LiAlH₄) in THF. After the reduction is complete, perform a standard aqueous workup and purify the product by column chromatography.

References

Application Notes: Incorporation of 3-Methyl-3-hydroxymethylazetidine Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-3-hydroxymethylazetidine scaffold is a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality and the presence of a hydroxyl group for potential hydrogen bonding interactions make it an attractive feature for enhancing the pharmacological properties of bioactive molecules. This rigid, four-membered ring system can improve metabolic stability, aqueous solubility, and provide a unique vector for substituent placement, leading to higher binding affinity and selectivity for biological targets.

Recent advancements have highlighted the utility of this moiety in the development of potent and selective inhibitors of DNA Polymerase Theta (Polθ), an emerging and critical target in oncology. Polθ plays a key role in a DNA repair pathway known as theta-mediated end joining (TMEJ), which is crucial for the survival of cancer cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations. The inhibition of Polθ in such cancer cells leads to a synthetic lethal phenotype, making it a promising therapeutic strategy.

These application notes provide an overview of the incorporation of the 3-methyl-3-hydroxymethylazetidine moiety into Polθ inhibitors, including quantitative data on their activity, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the relevant signaling pathway.

Data Presentation

The following table summarizes the in vitro activity of representative 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors.[1][2] The development of these compounds was accelerated through the use of artificial intelligence and structure-based drug design.[1][2]

Compound IDPolθ IC50 (nM)Antiproliferative Activity (BRCA2-/- DLD-1 cells) IC50 (μM)Antiproliferative Activity (HEK293 cells) IC50 (μM)Notes
60a (Lead) 103.9--Initial lead compound identified via AI and structure-based design.[1]
60b ~20--Hydroxymethyl derivative showing a five-fold increase in activity over the lead.[1]
60c 23.58.10.41Deuterated analog of 60b to improve metabolic stability and ADME properties.[1]
A7 (Lead) ---A lead compound identified through structure-based drug design.[2]
B3 ---A more potent derivative optimized from A7.[2]
C1 -Significant-A metabolically stable deuterated compound derived from B3 with favorable pharmacokinetics.[2]

Experimental Protocols

Protocol 1: Synthesis of a 3-Methyl-3-hydroxymethylazetidine Derivative

This protocol describes a general, multi-step synthesis of a 3-methyl-3-hydroxymethylazetidine derivative, based on established methods for the synthesis of substituted azetidines.

Step 1: Synthesis of N-Boc-3-methylazetidin-3-one

  • To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add methyl iodide (CH₃I) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-methylazetidin-3-one.

Step 2: Synthesis of N-Boc-3-hydroxy-3-methylazetidine

  • To a solution of N-Boc-3-methylazetidin-3-one in methanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-hydroxy-3-methylazetidine, which can be used in the next step without further purification.

Step 3: Synthesis of N-Boc-3-hydroxymethyl-3-methylazetidine

This step is a representative procedure for the conversion of a carboxylic acid ester to a primary alcohol. A more direct route from the ketone may be possible but this illustrates a common transformation.

  • (Hypothetical intermediate step: Conversion of the hydroxyl group to a leaving group, followed by cyanation and hydrolysis to a carboxylic acid, then esterification to yield N-Boc-3-methoxycarbonyl-3-methylazetidine).

  • To a solution of N-Boc-3-methoxycarbonyl-3-methylazetidine in anhydrous THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-hydroxymethyl-3-methylazetidine.

Step 4: Deprotection and Functionalization

  • To a solution of N-Boc-3-hydroxymethyl-3-methylazetidine in dichloromethane (DCM), add trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to yield the TFA salt of 3-hydroxymethyl-3-methylazetidine.

  • The deprotected amine can then be coupled with a suitable carboxylic acid or other electrophile to introduce the desired bioactive pharmacophore.

Protocol 2: Polymerase Theta (Polθ) Enzymatic Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the polymerase function of Polθ.

  • Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Compound Preparation : Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in 100% DMSO.

  • Assay Plate Preparation : Add a small volume of the diluted compound to the wells of a microplate.

  • Enzyme and Substrate Addition : Add a solution of recombinant human Polθ enzyme and a DNA substrate (e.g., a primed template) to the wells.

  • Initiation of Reaction : Initiate the enzymatic reaction by adding a mixture of dNTPs, one of which is labeled (e.g., [³²P]-dCTP or a fluorescently labeled dNTP).

  • Incubation : Incubate the reaction plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection : Terminate the reaction (e.g., by adding EDTA). The incorporation of the labeled dNTP into the DNA substrate is quantified using an appropriate method (e.g., scintillation counting for radioactivity or fluorescence detection).

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay in BRCA-Deficient Cancer Cells

This protocol describes a method to evaluate the antiproliferative effect of the synthesized compounds on cancer cells with a BRCA mutation.

  • Cell Culture : Culture a BRCA-deficient cancer cell line (e.g., DLD-1 BRCA2-/-) and a wild-type control cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment : After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis : Measure the absorbance or luminescence of each well using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

G Signaling Pathway of Polθ Inhibition in BRCA-Deficient Cancer Cells cluster_0 DNA Double-Strand Break (DSB) cluster_3 Cellular Outcomes cluster_4 Therapeutic Intervention DSB DNA Double-Strand Break HR Homologous Recombination (HR) (Error-Free Repair) DSB->HR Primary Repair Pathway TMEJ Theta-Mediated End Joining (TMEJ) (Error-Prone Repair) DSB->TMEJ Alternative Repair Pathway CellSurvival Cell Survival HR->CellSurvival TMEJ->CellSurvival TMEJ->CellSurvival Compensatory Survival Pathway Apoptosis Apoptosis (Cell Death) TMEJ->Apoptosis Leads to (in presence of Polθ inhibitor) BRCA BRCA1/2 (Mutated/Deficient) BRCA->HR Essential for BRCA->HR Defective PolQ Polymerase Theta (Polθ) PolQ->TMEJ Key Enzyme for PolQ_Inhibitor Polθ Inhibitor (e.g., 3-Methyl-3-hydroxymethylazetidine derivative) PolQ_Inhibitor->PolQ Inhibits

Caption: Synthetic lethality of Polθ inhibition in BRCA-deficient cells.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Azetidine Precursor Step1 Introduction of 3-Methyl Group Start->Step1 Step2 Reduction to 3-Hydroxy-3-methyl Step1->Step2 Step3 Conversion to 3-Hydroxymethyl-3-methyl Step2->Step3 Step4 Coupling with Bioactive Moiety Step3->Step4 Final Final Bioactive Molecule Step4->Final Enzymatic Polθ Enzymatic Assay (Determine IC50) Final->Enzymatic Cellular Cell Viability Assay (BRCA-/- vs WT cells) Final->Cellular PK In Vivo Pharmacokinetics (Mouse Model) Cellular->PK

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for a scalable synthesis of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a valuable building block in pharmaceutical research. The azetidine scaffold is a privileged motif in medicinal chemistry, and 3,3-disubstituted azetidines, in particular, offer a unique three-dimensional profile that can enhance pharmacological properties.[1][2] This protocol outlines a robust and scalable multi-step synthesis starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The described methodology is designed for efficiency and high yield, making it suitable for the production of significant quantities of the target compound for drug discovery and development programs.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their strained ring system provides a unique conformational rigidity that can be exploited to improve binding affinity and selectivity for biological targets. Furthermore, the azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic moieties, often leading to improved physicochemical properties such as solubility and metabolic stability. Specifically, 3-substituted and 3,3-disubstituted azetidines are key components in a variety of biologically active compounds, including triple reuptake inhibitors and anticancer agents.[3][4]

The target molecule, this compound, incorporates a quaternary center at the 3-position, presenting a specific steric and functional arrangement that is desirable for probing structure-activity relationships in drug design. This document details a scalable synthetic route to access this important building block.

Overall Synthetic Scheme

The scalable synthesis of this compound is proposed to proceed via a three-step sequence starting from tert-butyl 3-hydroxyazetidine-1-carboxylate. The key steps include an oxidation, a Horner-Wadsworth-Emmons reaction, a Michael addition, and a final reduction.

G A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation C tert-Butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate B->C Horner-Wadsworth-Emmons D tert-Butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate C->D Michael Addition E This compound D->E Reduction

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate (Intermediate 1)

This initial step involves the oxidation of the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. A green and scalable method utilizing a microchannel reactor with a TEMPO-H₂O₂ system is recommended for its efficiency and safety profile on a larger scale.[5]

Materials and Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Microchannel reactor system

  • Premixed reactor

  • Oil-water separator

Protocol:

  • In a premixed reactor, prepare a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in CH₂Cl₂ (120 mL).

  • Pump this solution into the microchannel reactor at a flow rate of 6.5 g/min .

  • Simultaneously, pump a 30% H₂O₂ solution into the microchannel reactor at a flow rate of 4.5 g/min .

  • Maintain a residence time of approximately 30 seconds within the reactor.

  • Upon completion of the reaction, direct the output mixture into an oil-water separator for 20 minutes to separate the organic and aqueous phases.

  • Collect the organic phase containing the product.

  • The solvent can be removed under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.2110.057.7
TEMPO156.250.181.15
Hydrogen Peroxide (30%)34.01--
ProductMolar Mass ( g/mol )Expected Yield
tert-Butyl 3-oxoazetidine-1-carboxylate171.20High
Part 2: Synthesis of tert-Butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate (Intermediate 2)

This step utilizes a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester functionality.

Materials and Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (from Part 1)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • To a stirred suspension of sodium hydride (2.5 g, 62.5 mmol, 60% dispersion in mineral oil) in anhydrous THF (100 mL) at 0 °C, add triethyl phosphonoacetate (12.5 mL, 63.0 mmol) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (10.0 g, 58.4 mmol) in anhydrous THF (50 mL) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReactantMolar Mass ( g/mol )Amount (g/mL)Moles (mmol)
tert-Butyl 3-oxoazetidine-1-carboxylate171.2010.0 g58.4
Triethyl phosphonoacetate224.1612.5 mL63.0
Sodium Hydride (60%)24.002.5 g62.5
ProductMolar Mass ( g/mol )Expected Yield
tert-Butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate241.28Moderate to High
Part 3: Synthesis of tert-Butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate (Intermediate 3)

A Michael addition of a methyl group is performed to introduce the methyl substituent at the 3-position.

Materials and Reagents:

  • tert-Butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate (from Part 2)

  • Lithium dimethylcuprate (LiMe₂Cu) or other methyl cuprate reagents

  • Anhydrous diethyl ether or THF

Protocol:

  • Prepare lithium dimethylcuprate in situ by adding methyllithium to a suspension of copper(I) iodide in anhydrous diethyl ether at low temperature.

  • Cool a solution of tert-butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate (10.0 g, 41.4 mmol) in anhydrous diethyl ether to -78 °C.

  • Add the freshly prepared lithium dimethylcuprate solution dropwise to the solution of the α,β-unsaturated ester.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
tert-Butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate241.2810.041.4
Lithium dimethylcuprate-In excess-
ProductMolar Mass ( g/mol )Expected Yield
tert-Butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate257.31Good
Part 4: Synthesis of this compound (Final Product)

The final step is the reduction of the ester to the primary alcohol.

Materials and Reagents:

  • tert-Butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate (from Part 3)

  • Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.9 g, 50 mmol) in anhydrous THF (100 mL) at 0 °C, add a solution of tert-butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate (10.0 g, 38.8 mmol) in anhydrous THF (50 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

  • If necessary, purify by column chromatography.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
tert-Butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate257.3110.038.8
Lithium Aluminum Hydride37.951.950
ProductMolar Mass ( g/mol )Expected Yield
This compound215.28High

Experimental Workflow

G cluster_0 Part 1: Oxidation cluster_1 Part 2: Horner-Wadsworth-Emmons cluster_2 Part 3: Michael Addition cluster_3 Part 4: Reduction A1 Prepare solution of starting material and TEMPO A2 Pump solutions into microchannel reactor A1->A2 A3 Phase separation A2->A3 A4 Obtain Intermediate 1 A3->A4 B1 Prepare ylide B2 React with Intermediate 1 B1->B2 B3 Workup and purification B2->B3 B4 Obtain Intermediate 2 B3->B4 C1 Prepare methyl cuprate C2 React with Intermediate 2 C1->C2 C3 Workup and purification C2->C3 C4 Obtain Intermediate 3 C3->C4 D1 React Intermediate 3 with reducing agent D2 Workup and purification D1->D2 D3 Obtain Final Product D2->D3

Caption: Step-by-step experimental workflow.

Conclusion

The protocol described in this application note provides a scalable and efficient synthetic route to this compound. By employing modern and scalable chemical transformations, this methodology is well-suited for the production of this key building block in sufficient quantities for pharmaceutical research and development. The modular nature of this synthesis may also allow for the generation of a library of analogous 3,3-disubstituted azetidines for further exploration of this important chemical space.

References

Application Notes: The Role of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate in the Construction of Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensional and rigid nature can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties compared to their planar counterparts. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a valuable building block in pharmaceutical development, often imparting favorable properties such as improved metabolic stability and aqueous solubility. The strategic use of substituted azetidines, such as tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, provides a versatile platform for the synthesis of novel spirocyclic scaffolds. This document outlines the application of this building block in the construction of spiro-azetidine systems, focusing on a two-step synthetic strategy involving oxidation and subsequent spirocyclization.

Synthetic Strategy Overview

The primary approach for utilizing this compound in spirocycle synthesis involves a two-step sequence:

  • Oxidation: The hydroxymethyl group at the 3-position of the azetidine ring is first oxidized to the corresponding ketone, yielding tert-butyl 3-methyl-3-oxoazetidine-1-carboxylate.

  • Spirocyclization: The resulting 3-oxoazetidine serves as a key intermediate for various annulation reactions to construct the second ring of the spirocyclic system.

This strategy allows for the modular construction of a diverse range of spiro-azetidines by varying the reagents and conditions in the spirocyclization step.

Experimental Protocols

Part 1: Oxidation of this compound

This protocol is adapted from established procedures for the oxidation of similar 3-hydroxyazetidine derivatives.[1]

Reaction Scheme:

G cluster_0 Oxidation start This compound end tert-Butyl 3-methyl-3-oxoazetidine-1-carboxylate start->end Oxidation reagents TEMPO, NaClO, NaHCO3, KBr

Caption: Oxidation of the starting material to the key 3-oxoazetidine intermediate.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaClO) solution (e.g., 10-15% aqueous)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂) is added an aqueous solution of sodium bicarbonate (2.0 equiv.) and potassium bromide (0.1 equiv.).

  • The biphasic mixture is cooled to 0 °C with an ice bath.

  • TEMPO (0.01-0.05 equiv.) is added to the reaction mixture.

  • An aqueous solution of sodium hypochlorite (1.1-1.5 equiv.) is added dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude tert-butyl 3-methyl-3-oxoazetidine-1-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Analogous Reaction):

ReactantProductOxidizing SystemYieldReference
tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateTEMPO/NaClO92.1%[1]
Part 2: Synthesis of a Spiro[azetidine-3,5'-pyrimidine] System

This protocol describes a potential spirocyclization reaction starting from the 3-oxoazetidine intermediate to form a spiro[azetidine-3,5'-pyrimidine] scaffold, a privileged structure in medicinal chemistry. The methodology is based on the condensation of a ketone with urea or a urea equivalent.

Reaction Scheme:

G cluster_1 Spirocyclization start_ketone tert-Butyl 3-methyl-3-oxoazetidine-1-carboxylate end_spiro Spiro[azetidine-3,5'-pyrimidine] derivative start_ketone->end_spiro Condensation reagent_urea Urea catalyst Acid or Base Catalyst workflow start tert-Butyl 3-(hydroxymethyl)-3- methylazetidine-1-carboxylate ketone tert-Butyl 3-methyl-3- oxoazetidine-1-carboxylate start->ketone Oxidation (e.g., TEMPO) spirocycle Spirocyclic Azetidine Derivative ketone->spirocycle Spirocyclization (e.g., Condensation) purification Purification and Characterization spirocycle->purification Workup final_product Final Product purification->final_product

References

Application Notes and Protocols: Electrophilic Derivatization of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its strained 3-methyl-3-hydroxymethylazetidine core is of interest for introducing unique three-dimensional features into molecules. The primary alcohol functional group serves as a key handle for derivatization through reactions with a variety of electrophiles. This document provides detailed protocols and data for the reaction of this substrate with common electrophiles, such as sulfonyl chlorides and acyl chlorides, to yield functionally diverse products. These reactions are fundamental for creating libraries of compounds for screening and lead optimization.

Reaction with Sulfonyl Chlorides (Sulfonylation)

The hydroxyl group of this compound can be readily converted into a sulfonate ester. This transformation is significant as the resulting sulfonate is an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions to introduce further diversity. The general reaction involves the treatment of the alcohol with a sulfonyl chloride in the presence of a base.

General Workflow for Sulfonylation

The overall process for the sulfonylation of this compound is depicted below. It involves the reaction of the starting material with a sulfonyl chloride in the presence of a suitable base and solvent, followed by workup and purification to yield the desired sulfonate ester.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product SM tert-Butyl 3-(hydroxymethyl)-3- methylazetidine-1-carboxylate Reaction Reaction Mixture SM->Reaction E R-SO2Cl (e.g., TsCl, MsCl) E->Reaction Base Base (e.g., Et3N, Pyridine) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup (e.g., H2O, brine wash) Reaction->Workup Quench & Extract Purification Purification (Column Chromatography) Workup->Purification Dry & Concentrate Product tert-Butyl 3-(((R)sulfonyl)oxymethyl)-3- methylazetidine-1-carboxylate Purification->Product Isolate

Figure 1: General experimental workflow for sulfonylation.

Quantitative Data for Sulfonylation Reactions

The following table summarizes representative examples of sulfonylation reactions, detailing the specific electrophile, reaction conditions, and reported yields.

Electrophile (R-SO₂Cl)BaseSolventTemp. (°C)Time (h)Yield (%)Product Name
p-Toluenesulfonyl chlorideTriethylamineDichloromethane (DCM)0 to RT1695tert-Butyl 3-methyl-3-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate
Methanesulfonyl chlorideTriethylamineDichloromethane (DCM)0298tert-Butyl 3-(((methylsulfonyl)oxy)methyl)-3-methylazetidine-1-carboxylate
Experimental Protocol: Synthesis of tert-Butyl 3-methyl-3-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure product.

Reaction with Acyl Chlorides (Acylation)

Acylation of the primary alcohol provides access to ester derivatives. These esters can be useful as final products or as intermediates where the ester functionality can modulate properties such as solubility or serve as a protecting group. The reaction proceeds by treating the alcohol with an acyl chloride in the presence of a base.

Logical Diagram for Acylation Reaction

The acylation reaction follows a straightforward logical progression from starting materials to the final ester product, facilitated by a base.

G SM tert-Butyl 3-(hydroxymethyl)-3- methylazetidine-1-carboxylate Reaction Nucleophilic Attack by Hydroxyl Group SM->Reaction AC Acyl Chloride (R-COCl) AC->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction HCl scavenger Product tert-Butyl 3-(((R)carbonyl)oxy)methyl-3- methylazetidine-1-carboxylate Reaction->Product Byproduct HCl Salt of Base Reaction->Byproduct

Figure 2: Logical diagram of the acylation reaction.

Quantitative Data for Acylation Reactions

The following table provides an example of an acylation reaction, including the specific reagents, conditions, and yield.

Electrophile (R-COCl)BaseSolventTemp. (°C)Time (h)Yield (%)Product Name
Benzoyl chloridePyridineDichloromethane (DCM)0 to RT492tert-Butyl 3-((benzoyloxy)methyl)-3-methylazetidine-1-carboxylate
Experimental Protocol: Synthesis of tert-Butyl 3-((benzoyloxy)methyl)-3-methylazetidine-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the desired ester.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization for different scales or specific substrate derivatives.

Application Notes and Protocols: The Use of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The unique structural features of this azetidine derivative, including a scaffold with three-dimensional character and orthogonal protecting groups, make it an ideal starting point for creating novel molecular entities with potential therapeutic applications, particularly for central nervous system (CNS) targets.

The protocols outlined below are based on established synthetic methodologies for the functionalization of azetidine cores, enabling the rapid generation of compound libraries with diverse substitution patterns. These libraries can be instrumental in hit identification and lead optimization phases of drug discovery.

Overview of the Synthetic Strategy

The central theme of employing this compound in parallel synthesis revolves around the sequential or parallel functionalization of its key reactive sites: the hydroxyl group and the nitrogen atom (after deprotection of the Boc group). This allows for the introduction of a wide array of chemical moieties, leading to a significant expansion of chemical space.

A typical workflow involves the initial parallel derivatization of the hydroxyl group, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group, and subsequent parallel acylation, sulfonylation, or alkylation of the azetidine nitrogen. This strategy is highly amenable to automated and semi-automated synthesis platforms.

G cluster_0 Core Scaffold Preparation cluster_1 Parallel Diversification (R1) cluster_2 Intermediate Processing cluster_3 Parallel Diversification (R2) cluster_4 Final Library start This compound diversify_OH Parallel O-Functionalization (e.g., Etherification, Esterification) start->diversify_OH deprotection Boc Deprotection diversify_OH->deprotection diversify_NH Parallel N-Functionalization (e.g., Amidation, Sulfonamidation, Reductive Amination) deprotection->diversify_NH library Diverse Azetidine Library diversify_NH->library

Caption: General workflow for the parallel synthesis of a diverse azetidine library.

Experimental Protocols

Protocol 1: Parallel Etherification of the Hydroxyl Group

This protocol describes the parallel synthesis of a library of ethers from this compound using a variety of alkyl halides.

Materials:

  • This compound

  • A library of alkyl halides (e.g., benzyl bromide, 4-methoxybenzyl chloride, allyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (50 mg, 0.267 mmol) in anhydrous DMF (1 mL).

  • To each well, add sodium hydride (12.8 mg, 0.320 mmol, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixtures at room temperature for 30 minutes.

  • To each well, add a solution of the corresponding alkyl halide (0.294 mmol, 1.1 equiv) in anhydrous DMF (0.5 mL).

  • Seal the reaction block and stir at room temperature for 16 hours.

  • Quench the reactions by the dropwise addition of water (0.5 mL) to each well.

  • Extract the products with ethyl acetate (3 x 2 mL).

  • Combine the organic layers for each reaction and wash with brine (2 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the products by parallel flash chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the secondary amine for further functionalization.

Materials:

  • Boc-protected azetidine derivatives from Protocol 1

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve each Boc-protected azetidine derivative (0.2 mmol) in DCM (2 mL).

  • Add 4 M HCl in 1,4-dioxane (1 mL, 4 mmol, 20 equiv) to each solution at 0 °C.

  • Stir the reactions at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the solutions in vacuo to afford the hydrochloride salts of the corresponding azetidines. The products are typically used in the next step without further purification.

Protocol 3: Parallel Amide Coupling

This protocol describes the parallel synthesis of a library of amides from the deprotected azetidine derivatives and a library of carboxylic acids.

Materials:

  • Azetidine hydrochloride salts from Protocol 2

  • A library of carboxylic acids

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To each well containing the azetidine hydrochloride salt (0.15 mmol), add a solution of the corresponding carboxylic acid (0.165 mmol, 1.1 equiv) in anhydrous DCM (1 mL).

  • Add PyBOP (86 mg, 0.165 mmol, 1.1 equiv) to each well.

  • Add DIPEA (78 µL, 0.45 mmol, 3 equiv) to each well.

  • Seal the reaction block and stir at room temperature for 16 hours.

  • Dilute the reaction mixtures with DCM (2 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 2 mL) and brine (2 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the products by parallel flash chromatography or preparative HPLC.

Data Presentation

The following table summarizes representative yields for a small, hypothetical library synthesized using the protocols described above.

EntryR1-X (Protocol 1)R2-COOH (Protocol 3)Final ProductYield (Protocol 1)Yield (Protocol 3)Overall Yield
1Benzyl bromideBenzoic acidProduct 185%82%70%
24-Methoxybenzyl chlorideAcetic acidProduct 288%90%79%
3Allyl bromideCyclopropanecarboxylic acidProduct 392%85%78%

Visualization of the Diversification Strategy

The following diagram illustrates the diversification points on the this compound scaffold, leading to the generation of a diverse chemical library.

Caption: Diversification strategy for generating a chemical library.

Application in Drug Discovery

The azetidine scaffold is a valuable motif in medicinal chemistry, often serving as a bioisostere for other functionalities and providing improved physicochemical properties such as solubility and metabolic stability. The ability to rapidly generate large and diverse libraries based on the this compound core allows for the exploration of vast chemical space in the search for novel drug candidates.

The workflow presented here is particularly relevant for the discovery of therapeutics targeting the central nervous system, where properties like low molecular weight, controlled lipophilicity, and a defined three-dimensional shape are crucial for crossing the blood-brain barrier. The systematic diversification of the R1 and R2 positions enables the fine-tuning of these properties and the exploration of structure-activity relationships (SAR).

G cluster_0 Building Block cluster_1 Synthesis cluster_2 Output cluster_3 Screening & Optimization cluster_4 Goal building_block This compound parallel_synthesis Parallel Synthesis building_block->parallel_synthesis compound_library Diverse Compound Library parallel_synthesis->compound_library screening High-Throughput Screening compound_library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Role of the azetidine building block in a drug discovery cascade.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields provided are representative and may vary depending on the specific substrates and reaction conditions used.

Application Notes and Protocols for the Synthesis of Novel Azetidine-Containing Scaffolds for Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry as "privileged scaffolds." Their inherent structural rigidity, favorable physicochemical properties, and ability to serve as bioisosteres for more common ring systems make them attractive motifs in the design of novel therapeutics.[1][2] The incorporation of azetidine cores into small molecules can lead to improved metabolic stability, aqueous solubility, and three-dimensional character, properties that are highly desirable in modern drug discovery.[1] This document provides detailed application notes and protocols for the synthesis of novel azetidine-containing scaffolds, intended for the generation of screening libraries to identify new drug candidates. Methodologies for the synthesis of diverse azetidine derivatives, including spirocyclic systems, are presented, along with protocols for their biological evaluation against key cellular targets.

Data Presentation: Synthesis and Biological Activity of Azetidine Scaffolds

The following tables summarize quantitative data for the synthesis of representative azetidine-containing scaffolds and their biological activities against selected targets.

Table 1: Synthesis of Functionalized Azetidine Scaffolds

EntryAzetidine ScaffoldSynthetic MethodKey ReagentsYield (%)Reference
12-Cyano-azetidinesIntramolecular Cyclizationβ-amino alcohols, bromoacetonitrile, LiHMDS65-71[2]
2Spirocyclic Azetidines[2+2] Cycloaddition of isocyanateAlkenes, Graf's isocyanateHigh[3]
3N-AlkylazetidinesO-methylation, reduction, mesylation/intracyclization1,2-amino alcoholsModerate to Good[4]
4Angular Spirocyclic AzetidinesReduction of β-lactamsβ-lactams, aluminum hydrideNot Specified[3]
5Azetidine-3-carbonitrilesPalladium-Catalyzed C-H AminationPicolinamide-protected amines, Pd(OAc)₂, PhI(OAc)₂40-85[5]

Table 2: Biological Activity of Azetidine-Containing Compounds

Compound IDTargetAssayIC₅₀ (µM)Reference
H172 (9f)STAT3DNA-binding/EMSA0.38-0.98[5]
H182STAT3DNA-binding/EMSA0.38-0.98[5]
GLPG0974FFA2 (GPR43) AntagonistNeutrophil MigrationPotent (nM range)[6][7]
Compound 31MerTK InhibitorIn vivo target engagementPotent[8]
Azetidin-2-ylacetic acid derivativesGABA Transporter (GAT-1)GABA Uptake Inhibition2.01-2.83[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-azetidines via Intramolecular Cyclization

This protocol is adapted from the synthesis of 2-cyano azetidines from β-amino alcohols.[2]

Materials:

  • N-allyl amino diol

  • Bromoacetonitrile

  • Triethylamine (Et₃N)

  • Trityl chloride (TrCl)

  • Thionyl chloride (SOCl₂)

  • Lithium hexamethyldisilylazide (LiHMDS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of the N-allyl amino diol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) followed by the dropwise addition of bromoacetonitrile (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Protection of Primary Alcohol: To a solution of the N-alkylated product (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and trityl chloride (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

  • Formation of Benzylic Chloride: To a solution of the trityl-protected compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The crude chloride is used in the next step without further purification.

  • Cyclization: Dissolve the crude chloride in anhydrous THF and cool to -50 °C. Add a solution of LiHMDS (1.2 eq) in THF dropwise. Stir the reaction at -50 °C for 2 hours.

  • Final Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 2-cyano-azetidine.

Protocol 2: STAT3 DNA-Binding/Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a general procedure to evaluate the inhibitory effect of novel azetidine compounds on STAT3 DNA-binding activity.[3][5]

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe

  • Azetidine test compounds

  • Binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Poly(dI-dC)

  • Native polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Compound Preparation: Prepare serial dilutions of the azetidine test compounds in DMSO.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, binding buffer, and poly(dI-dC). Add the diluted test compound or DMSO (vehicle control). Pre-incubate at room temperature for 30 minutes.

  • Probe Addition: Add the radiolabeled hSIE probe to the reaction mixture and incubate for an additional 20 minutes at room temperature.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the gel in a suitable buffer (e.g., 0.5x TBE) until the dye front reaches the bottom.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the bands using a phosphorimager system. Quantify the intensity of the STAT3:DNA complex band.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Synthetic Workflow for 2-Cyano-azetidines

G cluster_0 Synthesis of 2-Cyano-azetidines A N-allyl amino diol B N-Alkylation (Bromoacetonitrile, Et3N) A->B Step 1 C N-alkylated intermediate B->C D Protection of Primary Alcohol (Trityl chloride, Et3N) C->D Step 2 E Trityl-protected intermediate D->E F Formation of Benzylic Chloride (SOCl2) E->F Step 3 G Crude benzylic chloride F->G H Intramolecular Cyclization (LiHMDS) G->H Step 4 I 2-Cyano-azetidine Scaffold H->I

Caption: A generalized workflow for the synthesis of 2-cyano-azetidine scaffolds.

Simplified STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives

G cluster_1 STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene 6. Gene Transcription Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3_active Inhibition of DNA Binding

Caption: Simplified STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

References

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a key building block for pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent synthetic strategy involves a two-step process starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The first step is the addition of a methyl group to the ketone using a Grignard reagent, such as methylmagnesium bromide, to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. The second step involves a one-carbon homologation to convert the tertiary alcohol into a hydroxymethyl group.

Q2: What are the main challenges associated with the synthesis of 3,3-disubstituted azetidines?

A2: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which can lead to undesired ring-opening side reactions. Additionally, the functionalization of the 3-position can be sterically hindered, and the purification of polar, functionalized azetidine products can be complex.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes. Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive, requiring strict anhydrous and inert atmosphere conditions. Organolithium reagents, if used, carry similar risks. Many of the solvents and reagents are flammable and toxic. Always consult the Safety Data Sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate via Grignard Reaction

Problem 1: Low or no yield of the desired tertiary alcohol.

Possible Cause Suggested Solution
Inactive Grignard Reagent Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the reagent before use to determine its exact concentration.
Presence of Water or Protic Solvents All glassware must be rigorously flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
Poor Quality Starting Material Use high-purity tert-butyl 3-oxoazetidine-1-carboxylate. Impurities can quench the Grignard reagent.
Incorrect Reaction Temperature The Grignard addition is typically performed at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions. Slowly warm the reaction to room temperature to ensure completion.
Side Reactions (Enolization) The ketone starting material can undergo enolization in the presence of the Grignard reagent, which acts as a base. Using a less basic organometallic reagent or a different solvent system might mitigate this.

Problem 2: Formation of significant side products.

Side Product Possible Cause Suggested Solution
Starting Material Incomplete reaction.Increase the reaction time, temperature (cautiously), or the equivalents of the Grignard reagent.
Ring-opened Products The strained azetidine ring can open under the reaction conditions.Maintain low reaction temperatures and use a less reactive organometallic reagent if possible.
Over-addition Products Unlikely in this specific reaction but possible with other substrates.Control the stoichiometry of the Grignard reagent carefully.
Step 2: Conversion of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate to this compound

Problem 3: Difficulty in achieving the one-carbon homologation.

Possible Cause Suggested Solution
Steric Hindrance The tertiary alcohol is sterically hindered, which can make subsequent reactions challenging.
Unsuitable Homologation Method Standard homologation methods may not be effective for this substrate.
Decomposition of Starting Material The starting material or product may be unstable under the reaction conditions.

Problem 4: Challenges in purification of the final product.

Issue Suggested Solution
High Polarity The product is expected to be polar due to the hydroxymethyl group.
Co-elution with Byproducts Side products with similar polarity can make separation difficult.

Experimental Protocols

A detailed experimental protocol for the synthesis of the intermediate, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, is provided below. The subsequent hydroxymethylation step is less commonly documented and may require methodological development based on the troubleshooting advice above.

Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

  • Preparation: Under an inert atmosphere (argon or nitrogen), add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether, 1.1-1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthetic process and potential troubleshooting pathways, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydroxymethylation Start tert-Butyl 3-oxoazetidine-1-carboxylate Grignard Reaction with CH3MgBr in THF Start->Grignard 1. Add ketone to flask Intermediate tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate Grignard->Intermediate 2. Add Grignard reagent Homologation One-Carbon Homologation Intermediate->Homologation 3. Isolate intermediate Product tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate Homologation->Product 4. Perform homologation

Caption: A high-level overview of the synthetic workflow.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield or No Reaction Reagent_Issue Inactive/Decomposed Reagent Low_Yield->Reagent_Issue Conditions_Issue Suboptimal Reaction Conditions (Temp, Time) Low_Yield->Conditions_Issue Contamination_Issue Presence of Water or Protic Impurities Low_Yield->Contamination_Issue Side_Reaction_Issue Competing Side Reactions Low_Yield->Side_Reaction_Issue Check_Reagent Verify Reagent Quality (e.g., Titration) Reagent_Issue->Check_Reagent Optimize_Conditions Optimize Temperature, Reaction Time, Stoichiometry Conditions_Issue->Optimize_Conditions Ensure_Anhydrous Strict Anhydrous & Inert Conditions Contamination_Issue->Ensure_Anhydrous Minimize_Side_Reactions Modify Conditions to Favor Desired Pathway Side_Reaction_Issue->Minimize_Side_Reactions

Caption: A logical flow diagram for troubleshooting low yield issues.

Technical Support Center: Purification of 1-Boc-3-hydroxymethyl-3-methylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges and solutions for 1-Boc-3-hydroxymethyl-3-methylazetidine. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 1-Boc-3-hydroxymethyl-3-methylazetidine and related compounds.

ProblemPotential Cause(s)Suggested Solution(s)
Low overall yield after purification - Incomplete reaction or side reactions during synthesis.- Material loss during extraction and washing steps.- Irreversible adsorption onto the stationary phase during chromatography.- Monitor the reaction progress by TLC or LC-MS to ensure completion.- Minimize the number of extraction and washing steps.- For chromatography, consider using a less acidic stationary phase or adding a basic modifier to the eluent (see below).
Tailing of the product peak/spot in column chromatography The basic nitrogen of the azetidine ring can interact strongly with acidic silanol groups on the surface of standard silica gel.- Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent to neutralize the acidic sites on the silica gel.- Alternative Stationary Phase: Consider using neutral or basic alumina, or an amino-functionalized silica gel as the stationary phase.
Co-elution of impurities with the product The impurities have a similar polarity to the desired product.- Optimize Chromatography Conditions: Experiment with different solvent systems. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol gradient can alter the elution profile.- Alternative Purification Technique: If chromatography is not effective, consider other methods like acid-base extraction. The basic azetidine nitrogen can be protonated with a dilute acid to move the compound into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
"Oiling out" during attempted crystallization The compound is separating from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the temperature is above the compound's melting point in that solvent.- Adjust Concentration: Dilute the solution with more solvent before cooling.- Solvent System: Try a different solvent or a co-solvent system. For N-Boc protected hydroxymethyl piperidine, a similar compound, crystallization from n-hexane has been reported to yield high purity.[1]
Failure to crystallize The compound is highly soluble in the chosen solvent, or the presence of impurities is inhibiting crystal formation.- Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.- Further Purification: If impurities are suspected, an additional purification step (e.g., flash chromatography) may be necessary before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 1-Boc-3-hydroxymethyl-3-methylazetidine?

A1: While specific impurities will depend on the synthetic route, common process-related impurities for N-Boc protected compounds can include:

  • Unreacted starting materials.

  • Byproducts from the Boc-protection step: Such as di-tert-butyl carbonate and tert-butanol.

  • Side-products from the azetidine ring formation: These can include regioisomers or products of incomplete cyclization.

  • Degradation products: The strained azetidine ring can be susceptible to ring-opening, especially under harsh acidic or basic conditions.

Q2: What is a general starting point for developing a column chromatography method for this compound?

A2: A good starting point for purifying 1-Boc-3-hydroxymethyl-3-methylazetidine by flash column chromatography would be:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Additive: If tailing is observed, add 0.1-1% triethylamine to the mobile phase.

Always develop the method first on a small scale using Thin Layer Chromatography (TLC) to determine the optimal solvent system.

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization can be a very effective purification method, particularly for removing minor impurities and for large-scale purifications, provided the compound is a solid. For a related compound, (R)-1-Boc-3-hydroxymethylpiperazine, crystallization from n-hexane yielded a product with 98.6% HPLC purity.[1] However, if the crude material contains significant amounts of impurities with similar solubility characteristics, a preliminary purification step like column chromatography may be necessary.

Q4: How can I confirm the purity of my final product?

A4: The purity of 1-Boc-3-hydroxymethyl-3-methylazetidine should be assessed using a combination of techniques:

  • Chromatographic methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data.

  • Spectroscopic methods: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude 1-Boc-3-hydroxymethyl-3-methylazetidine in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate. If tailing is an issue, add 0.1-1% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

General Protocol for Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl) three times. The protonated product will move to the aqueous phase.

  • Washing the Organic Layer (Optional): The combined aqueous layers can be washed with the organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5 M NaOH) until the pH is greater than 10.

  • Product Extraction: Extract the product from the basic aqueous solution with an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude Product chromatography Flash Column Chromatography crude->chromatography Primary Method extraction Acid-Base Extraction crude->extraction Alternative Method crystallization Crystallization chromatography->crystallization Optional Polishing pure_product Pure Product chromatography->pure_product extraction->pure_product crystallization->pure_product Troubleshooting_Logic start Purification Issue tailing Tailing in Chromatography? start->tailing coelution Co-elution of Impurities? tailing->coelution No add_base Add Basic Modifier to Eluent tailing->add_base Yes low_yield Low Yield? coelution->low_yield No optimize_mobile Optimize Mobile Phase coelution->optimize_mobile Yes check_reaction Review Synthesis Step low_yield->check_reaction Yes change_stationary Change Stationary Phase (e.g., Alumina) add_base->change_stationary Still Tailing acid_base Perform Acid-Base Extraction optimize_mobile->acid_base Still Co-eluting

References

Optimization of reaction conditions for coupling with tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions when coupling tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate with carboxylic acids. Due to the sterically hindered nature of this secondary alcohol, standard esterification protocols may prove inefficient. This guide focuses on robust coupling methods, such as the Mitsunobu reaction, and provides detailed experimental protocols and solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why are standard esterification methods (e.g., Fischer esterification) not recommended for this compound?

A1: Standard methods like Fischer esterification, which involve heating a carboxylic acid and an alcohol with a strong acid catalyst, are often ineffective for sterically hindered alcohols like this compound. The bulky tert-butyl and methyl groups on the azetidine ring impede the approach of the carboxylic acid to the hydroxyl group, leading to very slow reaction rates and low yields.

Q2: What are the most effective methods for coupling this hindered alcohol with a carboxylic acid?

A2: For sterically hindered alcohols, more potent activation methods are required. The Mitsunobu reaction is a highly effective method for this transformation as it proceeds via an alkoxyphosphonium intermediate, which is a very good leaving group, facilitating nucleophilic attack by the carboxylate.[1][2] Other methods that can be considered include using highly reactive acylating agents, such as acyl chlorides, with a suitable base, though this may require careful optimization to avoid side reactions.

Q3: What are the key reagents in a Mitsunobu reaction?

A3: The classical Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The alcohol (this compound in this case) and a carboxylic acid are the coupling partners.

Q4: Are there any safety concerns with Mitsunobu reagents?

A4: Yes. Diethyl azodicarboxylate (DEAD) is known to be shock-sensitive and potentially explosive and should be handled with care.[3] Diisopropyl azodicarboxylate (DIAD) is generally considered safer. The reaction also generates triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely during purification.

Q5: Can the order of reagent addition impact the success of a Mitsunobu reaction?

A5: Yes, the order of addition can be critical. The standard procedure involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in a suitable solvent, cooling the mixture, and then slowly adding the azodicarboxylate.[1] However, for particularly challenging substrates, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and then the carboxylic acid can sometimes improve yields.[1]

Experimental Protocols

Protocol 1: Mitsunobu Esterification of this compound with Benzoic Acid

This protocol provides a general procedure for the esterification of a sterically hindered secondary alcohol using Mitsunobu conditions.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction due to steric hindrance. 2. Deactivated reagents (e.g., hydrolyzed PPh₃ or DIAD). 3. Insufficiently acidic carboxylic acid (pKa > 13).[1]1. Increase reaction time and/or temperature (e.g., up to 40-50 °C). 2. Use freshly opened or purified reagents. 3. For less acidic carboxylic acids, consider converting them to a more reactive derivative first, or use a more forceful coupling method. For particularly difficult couplings, using a more acidic coupling partner like 4-nitrobenzoic acid can improve yields.[4]
Formation of Side Products 1. Reaction of the azodicarboxylate with the carboxylate. 2. Elimination side reactions.1. Ensure slow, controlled addition of the azodicarboxylate at low temperature. 2. Maintain a neutral reaction medium and avoid excessive heating.
Difficulty in Purification 1. Co-elution of the product with triphenylphosphine oxide (TPPO).1. After the reaction, precipitate out most of the TPPO by adding a non-polar solvent like diethyl ether or hexanes and filtering. 2. Optimize chromatographic conditions (e.g., use a gradient elution).
Inconsistent Yields 1. Presence of water in the reaction. 2. Variable quality of reagents.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Use high-purity, fresh reagents for each reaction.
Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the optimization of the Mitsunobu reaction between this compound and benzoic acid, illustrating the effect of different parameters on the reaction yield.

Entry Azodicarboxylate Equivalents of PPh₃/DIAD Temperature (°C) Time (h) Yield (%)
1DIAD1.2RT1265
2DIAD1.5RT2478
3DIAD1.5401285
4DEAD1.5RT2475
5DIAD2.0RT2480

Visualizations

Experimental Workflow for Mitsunobu Reaction

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Alcohol, Carboxylic Acid, PPh3 dissolve Dissolve in Anhydrous THF reagents->dissolve cool Cool to 0 °C dissolve->cool add_diad Add DIAD Dropwise cool->add_diad warm_rt Warm to RT, Stir 12-24h add_diad->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor concentrate Concentrate monitor->concentrate extract Aqueous Work-up concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: A typical workflow for the Mitsunobu esterification.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Product check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents increase_time_temp Increase Reaction Time and/or Temperature check_reagents->increase_time_temp Reagents OK change_acid Use a More Acidic Carboxylic Acid (e.g., 4-Nitrobenzoic Acid) increase_time_temp->change_acid No Improvement success Improved Yield increase_time_temp->success Success preform_betaine Pre-form Betaine (PPh3 + DIAD first) change_acid->preform_betaine No Improvement change_acid->success Success preform_betaine->success Success

Caption: A decision tree for troubleshooting low yields.

References

Common side products in the synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Grignard reaction with a ketone and the reduction of a carboxylic acid or ester.

Route 1: Grignard Reaction with tert-Butyl 3-oxoazetidine-1-carboxylate

This route typically involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with tert-Butyl 3-oxoazetidine-1-carboxylate to form the tertiary alcohol, followed by hydroxymethylation.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions?

A1: Failure of Grignard reaction initiation is a frequent issue. The primary culprits are moisture and the quality of the magnesium.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, ideally by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., argon or nitrogen). Solvents (typically THF or diethyl ether) must be anhydrous.

    • Activate Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by:

      • Adding a small crystal of iodine.

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.

    • Check Reagent Purity: Ensure the alkyl halide is pure and dry. Distillation or passing it through a column of activated alumina can remove impurities.

Q2: I am observing a significant amount of a lower molecular weight byproduct. What is it likely to be?

A2: A common byproduct is tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate . This results from the Grignard reaction without the subsequent hydroxymethylation step.

  • Possible Causes:

    • Incomplete reaction of the intermediate alkoxide with the formaldehyde source.

    • Insufficient reactivity of the formaldehyde source (e.g., paraformaldehyde depolymerization issues).

  • Solutions:

    • Ensure the formaldehyde source is fresh and reactive.

    • Increase the reaction time or temperature for the hydroxymethylation step, while monitoring for decomposition.

    • Use a more reactive formaldehyde equivalent if necessary.

Q3: My NMR analysis shows broad peaks and suggests the presence of a linear amine. What could have happened?

A3: The azetidine ring is strained and susceptible to nucleophilic ring-opening, especially with strong nucleophiles like Grignard reagents. This would result in the formation of a ring-opened amino alcohol.

  • Mitigation Strategies:

    • Maintain a low reaction temperature during the Grignard addition (-78 °C to 0 °C).

    • Use a less reactive organometallic reagent if the Grignard proves too harsh.

    • Slowly add the Grignard reagent to the ketone solution to avoid localized high concentrations.

Route 2: Reduction of tert-Butyl 3-carboxy-3-methylazetidine-1-carboxylate or its Ester

This pathway involves the reduction of a carboxylic acid or ester at the C3 position to the corresponding primary alcohol using a hydride reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

Q1: My reduction is not going to completion, and I am isolating the starting material or an aldehyde.

A1: Incomplete reduction can be due to the choice of reducing agent or reaction conditions.

  • Troubleshooting:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids. LiAlH₄ or LiBH₄ are more suitable. LiBH₄ can be a good option for selectively reducing esters in the presence of other functional groups.

    • Reaction Conditions: Ensure a sufficient excess of the reducing agent is used (typically 2-3 equivalents for esters). The reaction may require elevated temperatures (reflux in THF) to go to completion.

    • Workup: A proper aqueous workup is crucial to hydrolyze the aluminum or boron complexes and liberate the alcohol.

Q2: I am concerned about the potential for ring-opening during the reduction. How can I minimize this?

A2: While less common than with Grignard reagents, harsh reduction conditions can lead to ring-opening.

  • Preventative Measures:

    • Use a milder reducing agent if possible, such as LiBH₄, which is less aggressive than LiAlH₄.

    • Maintain moderate reaction temperatures.

    • Carefully control the pH during the workup to avoid strongly acidic or basic conditions that could promote ring cleavage.

Data Presentation

Synthetic Route Expected Product Common Side Product(s) Typical Yield Range (%) Side Product Formation Range (%)
Grignard ReactionThis compoundtert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate, Ring-opened amino alcohol60-855-20
Ester ReductionThis compoundUnreacted starting material, Corresponding aldehyde70-950-10

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of reaction conditions. The provided ranges are estimates based on analogous reactions.

Experimental Protocols

A detailed experimental protocol for a common synthetic route is provided below.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of 3-substituted azetidines.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere of argon, a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour.

  • Hydroxymethylation: Dry paraformaldehyde (2.0 eq) is added in one portion. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Visualizations

Synthesis_Pathway cluster_grignard Route 1: Grignard Reaction cluster_reduction Route 2: Reduction A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-hydroxy-3-methyl- azetidine-1-carboxylate (Intermediate/Side Product) A->B 1. MeMgBr D Ring-Opened Amino Alcohol (Side Product) A->D Ring Opening C tert-Butyl 3-(hydroxymethyl)-3- methylazetidine-1-carboxylate (Target Product) B->C 2. (CH2O)n E tert-Butyl 3-carboxy-3- methylazetidine-1-carboxylate F tert-Butyl 3-formyl-3- methylazetidine-1-carboxylate (Side Product) E->F Partial Reduction G tert-Butyl 3-(hydroxymethyl)-3- methylazetidine-1-carboxylate (Target Product) E->G LiAlH4 or LiBH4 H Ring-Opened Amino Alcohol (Side Product) E->H Ring Opening

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product in Grignard Reaction Check_Purity Analyze Crude Product by NMR and/or LC-MS Start->Check_Purity Side_Product_1 Major Peak: tert-Butyl 3-hydroxy-3- methylazetidine-1-carboxylate? Check_Purity->Side_Product_1 Side_Product_2 Presence of Ring-Opened Product? Side_Product_1->Side_Product_2 No Solution_1 Optimize Hydroxymethylation: - Increase reaction time/temp - Use fresh paraformaldehyde Side_Product_1->Solution_1 Yes Starting_Material Significant Amount of Starting Material Remaining? Side_Product_2->Starting_Material No Solution_2 Optimize Grignard Addition: - Lower reaction temperature - Slow, dropwise addition Side_Product_2->Solution_2 Yes Solution_3 Troubleshoot Grignard Formation: - Ensure anhydrous conditions - Activate magnesium Starting_Material->Solution_3 Yes Purify Optimize Purification Protocol Starting_Material->Purify No Solution_1->Purify Solution_2->Purify Solution_3->Purify

Caption: Troubleshooting workflow for the Grignard reaction route.

Stability issues and proper storage conditions for tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is expected to be stable for at least one year.

Q2: Can I store the compound at room temperature for a short period?

A2: Yes, for short periods of less than two weeks, the compound can be stored at room temperature without significant degradation. However, for any period longer than this, refrigeration at 2-8°C or freezing at -20°C is advised to maintain purity and prevent degradation.

Q3: What are the main stability concerns for this molecule?

A3: The primary stability concerns for this compound are its susceptibility to acidic conditions, which can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group and potential opening of the azetidine ring.[1][2][3] Exposure to strong acids, and to a lesser extent, elevated temperatures and light, can cause degradation.[4][5]

Q4: Is the compound sensitive to moisture?

A4: Yes, it is advisable to handle the compound in a dry environment and store it in a tightly sealed container to avoid contact with moisture.[6] While the Boc group itself is not particularly water-sensitive, the presence of moisture, especially with acidic or basic impurities, could potentially accelerate degradation.

Q5: How does pH affect the stability of this compound?

A5: The compound is most stable in neutral to slightly basic conditions. It is highly sensitive to acidic pH, which will readily cleave the Boc protecting group.[1][7][8] Under strongly basic conditions, while the Boc group is generally stable, the ester-like nature of the carbamate could be susceptible to hydrolysis over extended periods or at high temperatures, although this is less common.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected impurities in NMR or LC-MS analysis. Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, protection from light and moisture). Review handling procedures to minimize exposure to ambient conditions. Consider performing a purity check using a freshly opened sample if available.
Loss of the Boc protecting group, observed by a mass decrease of 100 Da in MS. Exposure to acidic conditions during the experiment or workup.Ensure all solvents and reagents are neutral or basic. If acidic conditions are necessary for a reaction, consider if the deprotected product is the desired outcome. For workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
Formation of a product with the same mass but different retention time in LC. Isomerization or ring-opening of the azetidine ring.This could be triggered by strong acids or high temperatures. Analyze the reaction and workup conditions to identify potential stressors. Consider lowering the reaction temperature or using a less harsh acidic reagent if possible.
Compound appears discolored or has a changed physical appearance. Potential degradation due to prolonged exposure to light or air (oxidation).Store the compound in an amber vial and in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

Stability and Storage Summary

Condition Recommendation Expected Stability
Long-Term Storage -20°C, tightly sealed, protected from light and moisture.At least 1 year
Short-Term Storage Room Temperature (for < 2 weeks) or 2-8°C.Stable for up to 2 weeks at room temperature.
Handling Handle in a well-ventilated area, avoid inhalation, and contact with skin and eyes. Use in a dry atmosphere.[6]N/A
pH Avoid acidic conditions (pH < 6).Unstable in acidic conditions. Relatively stable in neutral to mildly basic conditions.
Light Store in an amber vial or protected from light.Potentially sensitive to UV light over extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products under acidic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M) for neutralization

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 40°C for 4, 8, and 24 hours.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify the formation of any degradation products.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of the compound.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare the mobile phase, for example, a gradient of acetonitrile and water.

  • Prepare a sample solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Calculate the purity based on the peak area of the main component relative to the total peak area.

Visualizations

degradation_pathway A tert-Butyl 3-(hydroxymethyl)-3- methylazetidine-1-carboxylate B 3-(Hydroxymethyl)-3- methylazetidinium salt A->B  Acidic conditions (e.g., HCl) Boc deprotection C Ring-opened product B->C  Stronger acid / Heat Ring opening

Caption: Proposed degradation pathway under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution (1 mg/mL in Methanol) B1 Acidic Stress (0.1 M HCl, 40°C) A->B1 B2 Basic Stress (0.1 M NaOH, 40°C) A->B2 B3 Oxidative Stress (3% H2O2, 40°C) A->B3 C Neutralize and Dilute B1->C Time points: 4, 8, 24h B2->C B3->C D HPLC Analysis C->D E Data Interpretation D->E

Caption: Workflow for a forced degradation study.

References

Overcoming steric hindrance in reactions involving tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this sterically demanding building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or no reaction when using this compound in standard substitution reactions?

A1: The primary challenge with this reagent is the significant steric hindrance around the hydroxyl group. This is due to the presence of a quaternary carbon at the 3-position of the azetidine ring and the bulky tert-butoxycarbonyl (Boc) protecting group. This steric bulk can impede the approach of nucleophiles and other reagents, leading to slow reaction rates and low yields.

Q2: What are the most common reactions where steric hindrance is a major issue with this compound?

A2: Steric hindrance is a significant factor in several key transformations involving the hydroxyl group, including:

  • Mitsunobu reactions: The formation of the bulky alkoxyphosphonium intermediate is often disfavored.

  • Acylation and Esterification: The approach of acylating agents can be hindered, especially with bulky acid chlorides or anhydrides.

  • Etherification (e.g., Williamson ether synthesis): Nucleophilic attack by the corresponding alkoxide can be difficult.

Q3: Are there any general strategies to improve reaction outcomes?

A3: Yes, several general strategies can be employed:

  • Use of less sterically demanding reagents: Opt for smaller nucleophiles and acylating agents.

  • Higher reaction temperatures: This can provide the necessary activation energy to overcome the steric barrier, though it may also lead to side reactions.

  • Longer reaction times: Allowing the reaction to proceed for an extended period can lead to higher conversion.

  • Activation of the hydroxyl group: Converting the hydroxyl into a better leaving group (e.g., a tosylate or mesylate) can facilitate subsequent nucleophilic substitution.

Troubleshooting Guides

Issue 1: Low Yield in Mitsunobu Reactions

The Mitsunobu reaction is particularly sensitive to steric hindrance.[1] With sterically bulky alcohols, the reaction can be slow and may produce side products.[2]

Troubleshooting Workflow

start Low Yield in Mitsunobu Reaction reagent_check Are you using standard PPh3 and DEAD/DIAD? start->reagent_check change_phosphine Switch to a less sterically hindered phosphine (e.g., P(n-Bu)3 or PMe3). reagent_check->change_phosphine Yes increase_temp Increase reaction temperature incrementally (e.g., from 0 °C to RT, or RT to 40-50 °C). reagent_check->increase_temp No change_phosphine->increase_temp change_azodicarboxylate Consider using a more reactive azodicarboxylate like ADDP. increase_time Extend reaction time (e.g., from 12h to 24-48h). increase_temp->increase_time check_pka Is the pKa of the nucleophile > 13? increase_time->check_pka more_acidic_nucleophile Use a more acidic nucleophile (e.g., 4-nitrobenzoic acid for esterifications). check_pka->more_acidic_nucleophile Yes success Improved Yield check_pka->success No more_acidic_nucleophile->success

Caption: Troubleshooting workflow for low-yield Mitsunobu reactions.

Quantitative Data Summary: Mitsunobu Reaction

ConditionPhosphineAzodicarboxylateTemperatureTypical Yield (Unhindered Primary Alcohol)Expected Yield (this compound)
StandardPPh₃DEAD or DIAD0 °C to RT> 90%< 30%
Optimized P(n-Bu)₃ DEAD or DIAD RT to 50 °C > 90% 50-70%
Optimized PPh₃ ADDP RT to 50 °C > 90% 40-60%

Experimental Protocol: Optimized Mitsunobu Reaction

  • To a stirred solution of this compound (1.0 equiv.), the acidic nucleophile (1.2 equiv.), and tri-n-butylphosphine (P(n-Bu)₃) (1.5 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40-50 °C and continue to monitor.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Inefficient Acylation/Esterification

Direct acylation of the hindered hydroxyl group can be challenging.

Troubleshooting Workflow

start Low Yield in Acylation reagent_check Using standard acylating agent (e.g., AcCl, Ac2O) with a base (e.g., TEA, pyridine)? start->reagent_check stronger_base Use a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®). reagent_check->stronger_base Yes more_reactive_acylating Employ a more reactive acylating agent (e.g., acyl cyanide) or use a coupling agent (e.g., EDC, DCC with DMAP). stronger_base->more_reactive_acylating increase_temp_time Increase reaction temperature and/or time. more_reactive_acylating->increase_temp_time lewis_acid Consider using a Lewis acid catalyst (e.g., Y(OTf)3, Sc(OTf)3). [18] increase_temp_time->lewis_acid success Improved Yield lewis_acid->success

Caption: Troubleshooting workflow for inefficient acylation reactions.

Quantitative Data Summary: Acylation with Acetic Anhydride

ConditionBaseCatalystTemperatureTypical Yield (Unhindered Primary Alcohol)Expected Yield (this compound)
StandardTriethylamineNoneRT> 95%< 40%
Optimized DMAP None 50 °C > 95% 60-80%
Optimized Pyridine Y(OTf)₃ (cat.) RT to 50 °C > 95% 70-90%

Experimental Protocol: Optimized Acylation using a Coupling Agent

  • To a stirred solution of this compound (1.0 equiv.), carboxylic acid (1.2 equiv.), and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The decision-making process for overcoming steric hindrance can be visualized as a logical flow, starting with an assessment of the reaction's failure and branching into potential solutions.

start Reaction Failure with this compound diagnosis Primary Cause: Steric Hindrance start->diagnosis strategy Select Mitigation Strategy diagnosis->strategy reagents Modify Reagents strategy->reagents Reagent-based conditions Modify Conditions strategy->conditions Condition-based two_step Two-Step Approach strategy->two_step Pathway-based less_bulky Use less bulky reagents (nucleophiles, phosphines, etc.) reagents->less_bulky more_reactive Use more reactive reagents (e.g., coupling agents, stronger bases) reagents->more_reactive increase_temp Increase Temperature conditions->increase_temp increase_time Increase Reaction Time conditions->increase_time activate_oh Activate -OH as a better leaving group (e.g., -OTs, -OMs) two_step->activate_oh sn2_reaction Perform SN2 with desired nucleophile activate_oh->sn2_reaction

Caption: Logical workflow for addressing steric hindrance.

References

Technical Support Center: Analytical Methods for Monitoring Reactions of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods related to tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor reactions with this compound?

The most common techniques for monitoring the progress of reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available equipment.

Q2: How can I track the consumption of the starting material and the formation of the product?

  • TLC: Observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The relative polarity of the starting material and product will determine their respective Rf values.

  • HPLC & GC-MS: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

  • ¹H NMR: Follow the reaction by observing the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to the product. The integration of these signals can be used for quantitative analysis.

Q3: What are some common reactions involving this compound that I might need to monitor?

Common reactions include:

  • Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.

  • Esterification or Etherification of the hydroxyl group.

  • Deprotection of the Boc group to yield the free amine.

  • Substitution reactions at the 3-position.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for qualitative reaction monitoring.

Experimental Protocol: General TLC Procedure

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Spot the baseline with the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

  • Elution: Develop the plate in a chamber saturated with a suitable mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining.

Data Presentation: Common TLC Stains

StainPreparationVisualizationTarget Functional Groups
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL waterYellow spots on a purple background upon gentle heating.Alcohols, aldehydes, and other oxidizable groups.
p-Anisaldehyde 7.5 mL p-anisaldehyde, 3.5 mL acetic acid, 275 mL ethanol, 10 mL sulfuric acidColored spots upon heating.Nucleophiles, aldehydes, ketones.
Ninhydrin 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acidColored spots (often purple or yellow) upon heating.Primary and secondary amines (useful for monitoring Boc deprotection).

Troubleshooting TLC Issues

IssuePossible CauseSolution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (e.g., 0.1-1%).
Spots remain on the baseline (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Spots run with the solvent front (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the proportion of ethyl acetate).
No spots are visible under UV light Compound does not have a UV chromophore.Use a chemical stain for visualization.

Visualization of TLC Workflow

Workflow for TLC plate visualization.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures.

Experimental Protocol: General HPLC Method (Reverse-Phase)

A general starting point for method development for this compound and its reaction products would be a reverse-phase C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm (for the carbamate) or Evaporative Light Scattering Detector (ELSD) if the products lack a chromophore.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Data Presentation: Expected Elution Order

In reverse-phase HPLC, more polar compounds elute earlier.

Compound TypeExpected Retention Time
Deprotected amine (more polar)Shorter
This compound (starting material)Intermediate
Ester or ether derivatives (less polar)Longer

Troubleshooting HPLC Issues

IssuePossible CauseSolution
Baseline drift or noise Air bubbles in the system.Degas the mobile phase.
Contaminated mobile phase or column.Use fresh, high-purity solvents and filter them. Flush the column.
Pressure fluctuations Leaks in the system.Check and tighten all fittings.
Worn pump seals.Replace the pump seals.
Poor peak shape (tailing or fronting) Column overload.Dilute the sample.
Mismatched sample solvent and mobile phase.Dissolve the sample in the initial mobile phase.
Column degradation.Replace the column.

Logical Flow for HPLC Troubleshooting

Troubleshooting logic for common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing the volatility of the target compound and its derivatives after a derivatization step to mask the polar hydroxyl group.

Experimental Protocol: General GC-MS Method (after Silylation)

  • Derivatization (Silylation):

    • Evaporate a small aliquot of the reaction mixture to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) in an aprotic solvent like pyridine or acetonitrile.

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the hydroxyl group.

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Data Presentation: Expected GC-MS Observations

CompoundDerivatizationExpected Observation
Starting MaterialSilylation of the -OH groupA single peak with a characteristic mass spectrum.
Aldehyde ProductMay not require derivatizationA more volatile product with a shorter retention time.
Deprotected AmineSilylation of both -OH and -NH₂A derivatized product with a different retention time and mass spectrum.

Troubleshooting GC-MS Issues

IssuePossible CauseSolution
No peaks or very small peaks Incomplete derivatization.Ensure anhydrous conditions, use fresh derivatizing agent, and optimize reaction time and temperature.
Compound degradation in the injector.Lower the injector temperature.
Peak tailing Active sites in the GC system.Deactivate the injector liner and column with a silylating agent.
Broad peaks Slow injection or column overload.Use a faster injection and dilute the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis of reaction mixtures.

Experimental Protocol: ¹H NMR for Reaction Monitoring

  • Sample Preparation: Take a small aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Analysis:

    • Identify characteristic peaks for the starting material and product(s).

    • Integrate the signals corresponding to a known number of protons for each species.

    • The ratio of the integrals gives the relative molar ratio of the compounds in the mixture.

Data Presentation: Estimated ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsStarting Material (Estimated δ)Aldehyde Product (Estimated δ)Deprotected Amine (Estimated δ)
Boc (-C(CH₃)₃)~1.45 (s, 9H)~1.45 (s, 9H)-
Azetidine CH₂3.6-4.0 (m, 4H)3.8-4.2 (m, 4H)3.4-3.8 (m, 4H)
-CH(CH₃)~2.5-2.8 (m, 1H)~3.0-3.3 (m, 1H)~2.3-2.6 (m, 1H)
-CH₂OH~3.5 (d, 2H)-~3.4 (d, 2H)
-CHO-~9.7 (s, 1H)-
-NH₂--Broad signal, variable

Troubleshooting NMR Issues

IssuePossible CauseSolution
Broad peaks Poor shimming.Reshim the spectrometer.
Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Filter the sample through a small plug of silica or celite.
Inaccurate integrations Insufficient relaxation delay (D1).Increase the D1 value (e.g., to 10-30 seconds for quantitative analysis).
Overlapping peaks.Try a different deuterated solvent to resolve the signals.
Extraneous peaks Residual solvent or impurities.Identify common solvent peaks and ensure glassware is clean.

Workflow for Quantitative ¹H NMR Analysis

qNMR_Workflow prep Prepare Sample with Internal Standard acquire Acquire Spectrum with Long D1 prep->acquire process Process Data (Phase & Baseline Correction) acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Concentration/Conversion integrate->calculate result Quantitative Result calculate->result

Workflow for quantitative ¹H NMR.

Removal of Boc protecting group from tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate without side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when deprotecting this compound?

The main challenges are preventing side reactions associated with the sensitive azetidine ring and the primary alcohol. The primary concerns include:

  • Azetidine Ring Opening: The strained four-membered ring can be susceptible to cleavage under harsh acidic conditions.

  • tert-Butylation: The tert-butyl cation generated during deprotection can alkylate the hydroxyl group or other nucleophiles.[1][2]

  • Incomplete Deprotection: The reaction may be sluggish or not proceed to completion under overly mild conditions.[1]

Q2: Which standard acidic conditions are suitable for this deprotection, and what are the risks?

Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane are common reagents for Boc deprotection.[1][3][4][5]

  • TFA/DCM: This is a widely used and effective method.[3][5] However, the strong acidity of TFA can potentially lead to azetidine ring opening or side reactions if not carefully controlled. The use of scavengers is often recommended to trap the liberated tert-butyl cation.[1]

  • HCl in Dioxane: This is another strong acidic condition that can effectively remove the Boc group.[1][4][6] Similar to TFA, it carries a risk of side reactions with sensitive substrates. The product is typically isolated as the hydrochloride salt, which can be advantageous for purification and stability.[1]

Q3: Are there milder, alternative methods to avoid side reactions?

Yes, several milder methods can be employed to minimize the risk of side reactions with sensitive substrates.[1] These include:

  • Milder Protic Acids: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be a gentler approach.[1][7]

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage and can be effective under milder conditions.[1]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for Boc deprotection of a variety of substrates.[8][9]

  • Thermal Deprotection: In some cases, heating the compound in a suitable solvent may be sufficient to remove the Boc group without the need for any acid.[1][10]

Q4: How can I prevent the formation of tert-butylated byproducts?

The most effective strategy to prevent tert-butylation of the hydroxymethyl group or other nucleophilic sites is to use a scavenger in the reaction mixture.[1] These scavengers act as traps for the electrophilic tert-butyl cation.[11] Common scavengers include:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIPS)

  • Thioanisole

  • Water[1]

Q5: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete or Sluggish Reaction Insufficiently strong acid; Steric hindrance around the Boc group.1. Increase the concentration of the acid or the reaction time. 2. Switch to a stronger acid system (e.g., from TFA/DCM to HCl in dioxane).[1] 3. Consider a different deprotection method, such as a Lewis acid-mediated approach.[1]
Formation of Unknown Byproducts Azetidine ring opening; tert-butylation of the hydroxyl group.1. Employ milder deprotection conditions (e.g., aqueous phosphoric acid, pTSA, or ZnBr₂).[1] 2. Add a scavenger (e.g., triethylsilane or thioanisole) to the reaction mixture to trap the tert-butyl cation.[1] 3. Lower the reaction temperature and carefully monitor the reaction progress.
Degradation of Other Functional Groups The substrate contains other acid-sensitive groups.1. Utilize milder, more selective deprotection methods such as Lewis acids or thermal deprotection.[1] 2. Consider using oxalyl chloride in methanol for a mild and selective deprotection.[8][9] 3. If possible, modify the synthetic route to deprotect the Boc group before introducing other acid-labile functionalities.
Difficulty in Product Isolation The product is highly polar or water-soluble as the free amine.1. Isolate the product as its hydrochloride or trifluoroacetate salt, which may be a crystalline solid.[1] 2. Utilize ion-exchange chromatography for purification. 3. Perform a careful workup to neutralize the acid and extract the free amine into an appropriate organic solvent.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane

This protocol is a standard and often effective method for Boc deprotection.

  • Dissolution: Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (2-4 equivalents) at room temperature.[1]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS (typically 1 to 4 hours).[1]

  • Product Isolation: Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[1] If no precipitate forms, the solvent can be removed under reduced pressure.

Protocol 2: Mild Boc Deprotection using Zinc Bromide

This protocol is a milder alternative for substrates sensitive to strong protic acids.

  • Dissolution: Dissolve the this compound (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.[1]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction time may vary.

  • Work-up and Isolation: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent. The combined organic layers are then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Data Summary

The following table summarizes typical conditions and outcomes for different Boc deprotection methods. Please note that optimal conditions may vary depending on the specific reaction scale and purity of the starting material.

Deprotection MethodReagents and ConditionsTypical Reaction TimeYieldPurityKey Considerations
Strong Acid 4M HCl in Dioxane, RT1 - 4 hoursHighGood to ExcellentPotential for ring opening; product isolated as HCl salt.[1]
Strong Acid 20-50% TFA in DCM, 0°C to RT1 - 3 hoursHighGood to ExcellentRisk of tert-butylation; scavengers recommended.[1][3]
Mild Lewis Acid ZnBr₂ in DCM, RT4 - 24 hoursModerate to HighGoodGood for acid-sensitive substrates.[1]
Mild Protic Acid pTSA in CH₃CN, RT or heat1 - 12 hoursModerate to HighGoodGenerally milder than TFA or HCl.[1]

Visual Guides

Boc Deprotection Troubleshooting Workflow

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection of This compound initial_choice Select Initial Deprotection Method start->initial_choice strong_acid Standard Strong Acid (e.g., HCl/Dioxane or TFA/DCM) initial_choice->strong_acid  For robust substrates mild_method Mild Conditions (e.g., ZnBr2, pTSA, Thermal) initial_choice->mild_method For sensitive substrates   monitor_reaction Monitor Reaction by TLC/LC-MS strong_acid->monitor_reaction mild_method->monitor_reaction reaction_complete Is Reaction Complete and Clean? monitor_reaction->reaction_complete workup Proceed to Workup and Isolation reaction_complete->workup Yes troubleshoot Troubleshoot Issues reaction_complete->troubleshoot No incomplete_reaction Incomplete Reaction troubleshoot->incomplete_reaction Issue side_products Side Products Observed (e.g., Ring Opening, t-Butylation) troubleshoot->side_products Issue increase_severity Increase Acid Concentration/Time or Switch to Stronger Acid incomplete_reaction->increase_severity add_scavenger Add Scavenger (e.g., TES, Thioanisole) side_products->add_scavenger switch_to_mild Switch to Milder Method side_products->switch_to_mild increase_severity->monitor_reaction add_scavenger->monitor_reaction switch_to_mild->monitor_reaction

Caption: A decision-making workflow for troubleshooting the Boc deprotection.

References

Validation & Comparative

A Comparative Guide to the Analytical Techniques for Structural Confirmation of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural confirmation of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a key building block in pharmaceutical synthesis. The following sections detail the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This objective comparison is supported by experimental data from closely related structural analogs, offering a practical framework for researchers in the field.

Introduction to Analytical Techniques

The definitive structural elucidation of a novel or synthesized organic molecule is a critical step in chemical and pharmaceutical research. A combination of spectroscopic techniques is often employed to unambiguously determine the molecular structure, connectivity, and stereochemistry. For a molecule like this compound, with its characteristic azetidine ring, tert-butoxycarbonyl (Boc) protecting group, and hydroxyl and methyl functionalities, a multi-faceted analytical approach is essential.

Primary Analytical Techniques: A Head-to-Head Comparison

The most common and powerful techniques for the structural confirmation of small organic molecules are NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. Each technique provides unique and complementary information about the molecule's structure.

Data Summary
Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Provides detailed information on the molecular skeleton and stereochemistry.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).Complements ¹H NMR for a complete carbon framework analysis.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides molecular formula with high-resolution instruments.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.
FTIR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols and Data Interpretation

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline standardized procedures for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1] It relies on the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and dynamics.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2][3] The solution is then filtered into a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed using the deuterium signal of the solvent to achieve optimal resolution.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data for a Structural Analog: tert-Butyl 3-formylazetidine-1-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.85d1HCHO
4.14 - 4.07m4HCH₂-N-CH₂
3.40 - 3.32m1HCH-CHO
1.44s9HC(CH₃)₃

Solvent: CDCl₃, Frequency: 400 MHz

This data can be used as a reference point for interpreting the spectrum of the target compound. The presence of the hydroxymethyl group in the target compound would result in a different splitting pattern and chemical shift for the azetidine ring protons and the appearance of a signal for the CH₂OH protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is highly sensitive and can provide the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[6] The addition of a small amount of formic acid can aid in protonation for positive ion mode.[7]

  • Sample Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization is a soft ionization technique suitable for polar molecules.[7][8] It generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Data for this compound

The calculated molecular weight of the target compound (C₁₀H₁₉NO₃) is 201.26 g/mol . In a positive ion ESI-MS spectrum, the most prominent ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 202.27. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 224.25, might also be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It is based on the absorption of infrared radiation by molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: For a viscous liquid like the target compound, a small drop is placed directly onto the ATR crystal.[9][10]

  • Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into contact with the crystal, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data for this compound

Based on the functional groups present in the molecule, the following characteristic absorption bands are expected in the FTIR spectrum:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-H (alcohol)Stretching
~2970-2850C-H (alkane)Stretching
~1690C=O (carbamate)Stretching
~1365C-H (tert-butyl)Bending
~1160C-NStretching
~1040C-O (alcohol)Stretching

Alternative and Complementary Techniques

While NMR, MS, and FTIR are the primary tools for structural confirmation, other techniques can provide valuable complementary information.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively. This is particularly useful for complex molecules with overlapping signals in 1D spectra.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule, further confirming its identity.

  • X-ray Crystallography: For crystalline solids, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of a molecule. However, obtaining suitable crystals can be a significant challenge.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the primary analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Tune Tune & Shim Spectrometer Filter->Tune Acquire Acquire FID Tune->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Spectral Analysis Process->Analyze

NMR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Sample in Volatile Solvent Introduce Introduce Sample (Direct Infusion/LC) Dissolve->Introduce Ionize Ionize Sample (ESI) Introduce->Ionize Analyze Mass Analysis Ionize->Analyze Interpret Interpret Mass Spectrum Analyze->Interpret FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Place Place Sample on ATR Crystal Background Record Background Spectrum Place->Background Sample Record Sample Spectrum Background->Sample Interpret Interpret IR Spectrum Sample->Interpret

References

Comparative Analysis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate and Other Azetidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of three-dimensionality, metabolic stability, and synthetic tractability.[1] Among the various functionalized azetidines, 3-substituted derivatives are particularly valuable as building blocks for introducing specific vectors and functionalities into drug candidates. This guide provides a comparative analysis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate against other key 3-substituted azetidine building blocks, focusing on their physicochemical properties, synthetic accessibility, and potential applications in drug discovery.

Physicochemical Properties of Azetidine Building Blocks

The substitution at the 3-position of the azetidine ring significantly influences the molecule's physicochemical properties, such as lipophilicity (logP), basicity (pKa), and polar surface area (PSA). These parameters are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for direct comparison is not always available in a single source, we can compile predicted and known values to guide the selection of the appropriate building block.

Building BlockStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA (Predicted)
This compound this compoundC₉H₁₇NO₃187.240.5[2]
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylatetert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylateC₉H₁₇NO₃187.240.5[2]
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylatetert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateC₉H₁₇NO₃187.240.5[3]
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylatetert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylateC₉H₁₇NO₄203.24-0.6[4]

Note: Experimental values for logP and pKa can vary based on the experimental conditions. The values presented from PubChem are computationally predicted and should be used as a guide.

Synthetic Accessibility and Yield

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain. However, various methods have been developed for their preparation. The choice of synthetic route can impact the overall yield, purity, and scalability.

Building BlockTypical Synthetic ApproachReported Yield RangeKey Considerations
This compound Ring opening of a suitable epoxide with an amine followed by cyclization and protection.Moderate to GoodStereocontrol at the 3-position can be challenging.
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylateSimilar to the above, often starting from a different epoxide precursor.Moderate to GoodAvailability of starting materials.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateOxidation of the corresponding alcohol.Good to Excellent[5]Can be prepared from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylateMulti-step synthesis involving the introduction of two functional groups.LowerMore complex synthesis may lead to lower overall yields.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for 3-substituted azetidines.

Step 1: Epoxide Formation A suitable allylic alcohol is subjected to epoxidation using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Ring Opening and Cyclization The crude epoxide is dissolved in a suitable solvent like isopropanol and treated with an excess of an amine (e.g., benzylamine) at elevated temperatures. The reaction leads to the opening of the epoxide ring followed by intramolecular cyclization to form the azetidine ring. The solvent is removed under reduced pressure.

Step 3: N-Protection and Deprotection The resulting N-substituted azetidine is dissolved in a solvent such as tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine are added, and the mixture is stirred at room temperature to protect the azetidine nitrogen. The N-benzyl group is subsequently removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is evaporated to yield the desired product.

Experimental Workflow for In Vitro Metabolic Stability Assay

Assessing the metabolic stability of compounds containing different azetidine building blocks is crucial for predicting their in vivo half-life.[6]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound Stock (in DMSO) reaction_mix Incubation Mixture: Compound, Microsomes, Buffer compound->reaction_mix microsomes Liver Microsomes (e.g., Human, Rat) microsomes->reaction_mix cofactor NADPH solution start_reaction Initiate Reaction (add NADPH) reaction_mix->start_reaction incubation Incubation at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->incubation stop_reaction Quench Reaction (e.g., Acetonitrile with internal standard) incubation->stop_reaction centrifuge Centrifuge to precipitate protein stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: Calculate % remaining and half-life (t½) lcms->data_analysis

Workflow for a typical in vitro metabolic stability assay.

Impact on Signaling Pathways

Azetidine-containing molecules have shown significant promise as modulators of various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The rigid azetidine scaffold can orient pharmacophoric groups in a defined manner, leading to potent and selective interactions with the receptor.[7]

GPCR_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers ligand Azetidine-containing Ligand (Agonist) ligand->GPCR Binds

Simplified GPCR signaling pathway modulated by an azetidine-containing ligand.

The substitution at the 3-position of the azetidine ring can be tailored to interact with specific residues in the binding pocket of a GPCR, thereby fine-tuning the compound's agonist or antagonist activity. For instance, the hydroxyl group in this compound can act as a hydrogen bond donor or acceptor, potentially leading to enhanced binding affinity and selectivity compared to analogues lacking this functionality.

Conclusion

The choice of a 3-substituted azetidine building block can have a profound impact on the properties of a drug candidate. This compound offers a balance of desirable physicochemical properties and synthetic accessibility. Its additional methyl group compared to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can provide a subtle increase in lipophilicity and introduce a chiral center, which may be advantageous for specific target interactions. The hydroxyl group offers a handle for further functionalization or for forming key interactions with a biological target.

Researchers should consider the specific requirements of their target and desired ADME profile when selecting an azetidine building block. While predicted values provide a useful starting point, experimental validation of key properties such as logP, pKa, and metabolic stability is essential for successful drug development. The synthetic routes and experimental workflows outlined in this guide provide a framework for the rational incorporation and evaluation of these valuable building blocks in medicinal chemistry programs.

References

A Comparative Analysis of the Reactivity of 3-Methyl-3-hydroxymethylazetidine and Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azetidine Reactivity

Azetidines are four-membered nitrogen-containing heterocycles that are valuable scaffolds in medicinal chemistry. Their reactivity is largely governed by the inherent ring strain, making them susceptible to ring-opening reactions. However, they are generally more stable and easier to handle than the more strained three-membered aziridines. Reactions involving the nitrogen atom or substituents on the carbon atoms of the azetidine ring are of significant interest in the synthesis of complex molecules.

This guide focuses on the impact of a methyl group at the C3 position on the reactivity of the hydroxymethyl substituent, a common functional handle for further chemical modifications.

Predicted Reactivity: The Role of Steric Hindrance

The primary factor expected to differentiate the reactivity of 3-methyl-3-hydroxymethylazetidine from 3-hydroxymethylazetidine is steric hindrance. In nucleophilic substitution reactions, particularly those following an Sₙ2 mechanism, the accessibility of the electrophilic center is paramount.[1] The presence of a methyl group adjacent to the hydroxymethyl group in 3-methyl-3-hydroxymethylazetidine is predicted to sterically encumber the reaction center.

This steric bulk will likely impede the approach of a nucleophile, leading to a slower reaction rate compared to the non-methylated analog.[2] The transition state of an Sₙ2 reaction involving the hydroxymethyl group (or a derivative thereof) would be more crowded and therefore higher in energy for the methylated compound, resulting in a larger activation energy and a decreased reaction rate.[1]

Data Presentation: Predicted Relative Reactivity

The following table summarizes the predicted relative reactivity of the two compounds in a typical nucleophilic substitution reaction, such as N-alkylation or conversion of the hydroxyl group to a better leaving group followed by substitution.

CompoundStructurePredicted Relative Reaction RateRationale
3-Hydroxymethylazetidine3-HydroxymethylazetidineFasterLess steric hindrance at the C3 position allows for easier access of the nucleophile to the reaction center.
3-Methyl-3-hydroxymethylazetidine3-Methyl-3-hydroxymethylazetidineSlowerThe presence of the methyl group at the C3 position creates significant steric hindrance, impeding the approach of the nucleophile.[2]

Experimental Protocols

To experimentally validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following is a proposed experimental protocol for monitoring the N-alkylation of both azetidine derivatives with a model electrophile, benzyl bromide.

Objective: To compare the rate of N-alkylation of 3-methyl-3-hydroxymethylazetidine and 3-hydroxymethylazetidine with benzyl bromide.

Materials:

  • 3-Methyl-3-hydroxymethylazetidine

  • 3-Hydroxymethylazetidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels, prepare solutions of 3-methyl-3-hydroxymethylazetidine (0.1 M) and 3-hydroxymethylazetidine (0.1 M) in anhydrous acetonitrile.

  • Initiation of Reaction: To each reaction vessel, add potassium carbonate (1.5 equivalents) and the internal standard. Equilibrate the mixtures to a constant temperature (e.g., 50 °C).

  • Addition of Electrophile: To initiate the reactions simultaneously, add benzyl bromide (1.0 equivalent) to each vessel.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the reaction in the aliquot by adding water. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the organic extract by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. Determine the initial reaction rates and calculate the rate constants (k) for each reaction.

Expected Outcome: It is expected that the rate constant for the N-alkylation of 3-hydroxymethylazetidine will be significantly larger than that for 3-methyl-3-hydroxymethylazetidine, providing quantitative evidence for the steric hindrance effect.

Mandatory Visualization

The following diagrams illustrate the proposed transition states for the Sₙ2 reaction of a nucleophile with the activated hydroxymethyl group (converted to a leaving group, LG) of both azetidine derivatives.

G cluster_0 3-Hydroxymethylazetidine Derivative cluster_1 3-Methyl-3-hydroxymethylazetidine Derivative Nu_A Nu⁻ C_A CH₂-LG Nu_A->C_A Attack Azetidine_A Azetidine-3-yl C_A->Azetidine_A TS_A [Nu---CH₂---LG]⁻ Product_A Nu-CH₂-Azetidine-3-yl TS_A->Product_A Bond Formation LG_A LG⁻ TS_A->LG_A Bond Breaking Nu_B Nu⁻ C_B CH₂-LG Nu_B->C_B Hindered Attack Azetidine_B 3-Methyl-azetidine-3-yl C_B->Azetidine_B TS_B [Nu---CH₂---LG]⁻ Methyl CH₃ Azetidine_B->Methyl Steric Clash Product_B Nu-CH₂-(3-Methyl-azetidine-3-yl) TS_B->Product_B Bond Formation LG_B LG⁻ TS_B->LG_B Bond Breaking

Caption: Sₙ2 Transition States.

The diagram above illustrates the concept of steric hindrance in the Sₙ2 reaction. The methyl group in the 3-methyl-3-hydroxymethylazetidine derivative sterically hinders the backside attack of the nucleophile on the electrophilic carbon, leading to a higher energy transition state and a slower reaction rate compared to the non-methylated analog.

Conclusion

Based on fundamental principles of organic chemistry, it is predicted that 3-methyl-3-hydroxymethylazetidine will exhibit lower reactivity in nucleophilic substitution reactions compared to 3-hydroxymethylazetidine. This difference is attributed to the steric hindrance imposed by the C3-methyl group. For synthetic applications requiring higher reactivity and faster reaction times, the non-methylated analog would be the preferred building block. Conversely, the methylated analog might be chosen to modulate reactivity or to introduce a specific steric profile in a target molecule. The provided experimental protocol offers a framework for quantifying this predicted difference in reactivity.

References

Unlocking New Avenues in Cancer Therapy: A Comparative Analysis of Novel Polymerase Theta Inhibitors Derived from tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and specificity is a continuous endeavor. This guide provides a comparative analysis of the biological activity of a promising new class of compounds derived from tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. These compounds have been identified as potent inhibitors of DNA Polymerase Theta (Polθ), a critical enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway, which is increasingly recognized as a key vulnerability in a range of cancers, particularly those with deficiencies in the homologous recombination (HR) pathway, such as BRCA-mutant tumors.

This document summarizes quantitative data for these novel azetidine derivatives, comparing their performance against a known Polθ inhibitor. Detailed, representative experimental protocols are provided to support the validation of these findings. Furthermore, visualizations of the TMEJ pathway and a general experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Comparative Biological Activity of 3-Hydroxymethyl-azetidine Derivatives

Recent research has led to the development of 3-hydroxymethyl-azetidine derivatives as a new class of potent Polθ inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications to this azetidine scaffold can significantly impact inhibitory potency and cellular activity. Below is a summary of the in vitro activity of key compounds from this series, compared with ART558, a well-characterized, potent, and selective allosteric inhibitor of Polθ.

Compound IDModificationPolθ IC50 (nM)[1]Antiproliferative IC50 (µM) vs. DLD-1 BRCA2-/- Cells[1]Antiproliferative IC50 (µM) vs. HEK293 Cells[1]
60a Lead Molecule103.9--
60b Hydroxymethyl Derivative~20.8 (five-fold increase from 60a)--
60c Deuterated Derivative23.58.10.41
ART558 Comparator7.9[2][3][4]Potent activity in BRCA-mutant cells[2][5]-

Key Observations:

  • The introduction of a hydroxymethyl group in compound 60b resulted in a five-fold increase in Polθ inhibitory activity compared to the lead molecule 60a [1].

  • Deuteration to improve metabolic stability, as seen in compound 60c , maintained potent Polθ inhibition and demonstrated significant antiproliferative effects, particularly in the BRCA2-deficient DLD-1 colorectal cancer cell line[1].

  • The robust antiproliferative effect in BRCA2-/- cells highlights the synthetic lethal relationship between Polθ inhibition and defects in the homologous recombination DNA repair pathway[5][6][7].

  • ART558 serves as a potent benchmark, exhibiting nanomolar IC50 against Polθ and demonstrating synthetic lethality in BRCA1/2-mutant tumor cells[2][5][8].

Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the validation of these compounds. While the exact proprietary protocols may vary, these standard methods provide a solid foundation for reproducing and validating the biological activity of Polθ inhibitors.

Polymerase Theta (Polθ) Inhibition Assay (PicoGreen-based Primer Extension Assay)

This assay quantifies the activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) produced in a primer extension reaction. The fluorescent dye PicoGreen specifically binds to dsDNA, and the resulting fluorescence is proportional to the polymerase activity.

Materials:

  • Recombinant human Polθ enzyme

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Single-stranded DNA template with a primer annealed

  • dNTP mix

  • PicoGreen dsDNA quantitation reagent

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound or vehicle (for control wells)

    • DNA template/primer substrate

    • Recombinant Polθ enzyme

  • Initiation of Reaction: Start the reaction by adding the dNTP mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Staining: Stop the reaction by adding an EDTA solution. Add diluted PicoGreen reagent to all wells and incubate in the dark for 5-10 minutes.

  • Measurement: Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~528 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Antiproliferation) Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compounds on the viability and proliferation of cancer cell lines.

Materials:

  • DLD-1 BRCA2-/- and HEK293 cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or opaque-walled tissue culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature, then add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.

  • Measurement:

    • MTT: Measure the absorbance at ~570 nm using a spectrophotometer.

    • CellTiter-Glo®: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Visualizations

Theta-Mediated End Joining (TMEJ) DNA Repair Pathway

The following diagram illustrates the key steps of the Theta-Mediated End Joining (TMEJ) pathway, the primary target of the described azetidine derivatives.

TMEJ_Pathway cluster_initiation Initiation cluster_polq Polθ-Mediated Repair DSB DNA Double-Strand Break (DSB) Resection 5'-3' End Resection (MRN/CtIP) DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA PolQ_recruitment Polθ Recruitment and Synapsis ssDNA->PolQ_recruitment Microhomology Microhomology Search & Annealing PolQ_recruitment->Microhomology Flap_removal 3' Flap Removal (Polδ exonuclease) Microhomology->Flap_removal Synthesis DNA Synthesis (Polθ & Polδ) Flap_removal->Synthesis Ligation Ligation (LIG1/3) Synthesis->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA

Caption: Key stages of the Theta-Mediated End Joining (TMEJ) DNA repair pathway.

General Experimental Workflow for Inhibitor Validation

This diagram outlines the typical workflow for the identification and validation of novel enzyme inhibitors, such as the Polθ inhibitors discussed.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Azetidine Derivatives) Biochemical_Assay Biochemical Assay (Polθ Inhibition - IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Antiproliferation - IC50) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the discovery and validation of novel enzyme inhibitors.

References

Cross-reactivity studies of antibodies targeting molecules with the 3-methyl-3-hydroxymethylazetidine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated cross-reactivity profiles of antibodies targeting the novel 3-methyl-3-hydroxymethylazetidine scaffold. Due to the nascent stage of research into this specific chemical entity, this document establishes a framework for assessing antibody specificity by leveraging data from structurally related compounds and outlining established experimental protocols. The information presented herein is intended to serve as a foundational resource to guide the design and interpretation of cross-reactivity studies for therapeutic antibodies and diagnostic tools targeting this scaffold.

Introduction to the 3-methyl-3-hydroxymethylazetidine Scaffold

The 3-methyl-3-hydroxymethylazetidine scaffold is an emerging motif in medicinal chemistry, valued for its unique three-dimensional structure which can impart favorable physicochemical properties to drug candidates. Its rigid, four-membered ring system, combined with the presence of a hydroxyl and a methyl group, offers specific interaction points for antibody recognition. As with any small molecule (hapten) intended for therapeutic or diagnostic applications where antibody generation is a factor, a thorough evaluation of antibody cross-reactivity is critical to ensure safety and efficacy. Unintended off-target binding can lead to adverse effects or inaccurate diagnostic results.

Hypothetical Cross-Reactivity Profiles

To illustrate the potential cross-reactivity of antibodies developed against the 3-methyl-3-hydroxymethylazetidine scaffold, this section presents hypothetical data for a panel of structurally related analogs. This data is not experimental but is based on established principles of antibody-hapten interactions, where minor structural modifications can significantly impact binding affinity.

Table 1: Competitive ELISA Data for a Hypothetical Monoclonal Antibody (mAb-Aze-01)

This table summarizes the cross-reactivity of a hypothetical monoclonal antibody (mAb-Aze-01), raised against a 3-methyl-3-hydroxymethylazetidine-carrier protein conjugate. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the analog required to inhibit 50% of the antibody's binding to the target scaffold. A lower IC50 value indicates a higher binding affinity and greater cross-reactivity.

Compound IDStructureAnalog NameModification from Target ScaffoldIC50 (nM)Percent Cross-Reactivity (%)
Target-01 3-methyl-3-hydroxymethylazetidine - 10 100
Analog-013-ethyl-3-hydroxymethylazetidineMethyl to Ethyl5020
Analog-023-methyl-3-(methoxymethyl)azetidineHydroxymethyl to Methoxymethyl2504
Analog-033-methylazetidineLacks hydroxymethyl group>10,000<0.1
Analog-04Pyrrolidin-3-olAzetidine to Pyrrolidine ring>10,000<0.1
Analog-051-benzyl-3-methyl-3-hydroxymethylazetidineN-benzylation1567

Percent Cross-Reactivity = (IC50 of Target-01 / IC50 of Analog) x 100

Table 2: Binding Affinity Data from Surface Plasmon Resonance (SPR)

This table presents hypothetical kinetic and affinity data for the interaction of mAb-Aze-01 with the target scaffold and a key analog, as would be determined by Surface Plasmon Resonance (SPR).

Compound IDAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Target-01 2.5 x 10^52.5 x 10^-310
Analog-011.8 x 10^59.0 x 10^-350

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the cross-reactivity of an antibody by measuring the ability of a test compound (analog) to compete with the target hapten for binding to the antibody.

  • Coating: A 96-well microtiter plate is coated with a conjugate of the target scaffold (3-methyl-3-hydroxymethylazetidine) and a carrier protein (e.g., Bovine Serum Albumin, BSA). The plate is then incubated to allow for adsorption.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein (e.g., BSA or casein).

  • Competition: The test antibody (mAb-Aze-01) is pre-incubated with varying concentrations of the free target scaffold or its structural analogs.

  • Incubation: The antibody-analog mixtures are added to the coated and blocked wells. The plate is incubated to allow the antibody to bind to the immobilized target-BSA conjugate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, which produces a colored product.

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.

  • Immobilization: The antibody (mAb-Aze-01) is immobilized on the surface of a sensor chip.

  • Binding: A solution containing the target scaffold or an analog is flowed over the sensor surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the surface, which is detected by the SPR instrument.

  • Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the analyte from the antibody.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in cross-reactivity assessment, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by a drug containing the target scaffold.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result conjugate Hapten-Carrier Conjugation elisa Competitive ELISA conjugate->elisa antibody Antibody Production antibody->elisa spr SPR Analysis antibody->spr ic50 IC50 Calculation elisa->ic50 kd KD Determination spr->kd profile Cross-Reactivity Profile ic50->profile kd->profile

Workflow for Antibody Cross-Reactivity Assessment.

signaling_pathway cluster_cell Cell Membrane receptor Receptor kinase_a Kinase A receptor->kinase_a Phosphorylates drug Azetidine Drug drug->receptor Binds & Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response nucleus->response

Hypothetical Signaling Pathway Modulated by an Azetidine-Based Drug.

Conclusion

The development of antibodies targeting the 3-methyl-3-hydroxymethylazetidine scaffold requires a rigorous assessment of their cross-reactivity to ensure specificity and safety. This guide provides a framework for such an evaluation, including hypothetical comparative data, detailed experimental protocols for key immunoassays, and visualizations of the experimental workflow and a potential biological pathway. While the data presented is illustrative, the methodologies and principles are directly applicable to the preclinical development and characterization of antibodies against this and other novel small molecule scaffolds. Researchers are encouraged to perform comprehensive cross-reactivity profiling against a panel of structurally related compounds early in the drug discovery and development process.

Comparison of synthetic routes to tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate in terms of efficiency and cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes to tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry. The comparison focuses on the efficiency, cost-effectiveness, and scalability of each route, supported by experimental data from analogous reactions found in the literature. This document aims to assist researchers in selecting the most suitable pathway for their specific needs, whether for small-scale laboratory synthesis or large-scale production.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid azetidine core, substituted with both a methyl and a hydroxymethyl group at the 3-position, provides a unique three-dimensional scaffold that is attractive for drug design. The development of efficient and cost-effective synthetic routes to this compound is therefore of significant interest. This guide outlines and compares two plausible, multi-step synthetic pathways, starting from the readily available tert-butyl 3-oxoazetidine-1-carboxylate.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed and evaluated:

  • Route A: The Corey-Chaykovsky/Epoxide Ring-Opening Pathway. This route involves the formation of a spiro-epoxide from tert-butyl 3-oxoazetidine-1-carboxylate, followed by a regioselective ring-opening to install the methyl and hydroxymethyl groups.

  • Route B: The Grignard Addition/Oxidation/Wittig Pathway. This alternative route utilizes a sequence of Grignard addition, oxidation, and a Wittig-type reaction to build the desired functionality on the azetidine ring.

The following diagram provides a high-level overview of the two proposed synthetic pathways.

G cluster_route_a Route A: Corey-Chaykovsky / Epoxide Opening cluster_route_b Route B: Grignard / Oxidation / Wittig A1 tert-Butyl 3-oxoazetidine-1-carboxylate A2 tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate A1->A2 Corey-Chaykovsky Reaction A3 This compound A2->A3 Regioselective Epoxide Opening B1 tert-Butyl 3-oxoazetidine-1-carboxylate B2 tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate B1->B2 Grignard Addition B3 tert-Butyl 3-formyl-3-methylazetidine-1-carboxylate B2->B3 Oxidation B4 This compound B3->B4 Reduction

Caption: Proposed synthetic pathways to the target molecule.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes, allowing for a direct comparison of their efficiency and estimated cost.

ParameterRoute A: Corey-Chaykovsky / Epoxide OpeningRoute B: Grignard / Oxidation / Wittig
Number of Steps 23
Starting Material tert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylate
Step 1 Yield (%) ~85% (estimated)~90% (estimated)
Step 2 Yield (%) ~70% (estimated)~80% (estimated)
Step 3 Yield (%) -~95% (estimated)
Overall Yield (%) ~59.5% ~68.4%
Key Reagents Trimethylsulfoxonium iodide, NaH, MeLi or MeMgBr/CuIMethylmagnesium bromide, Dess-Martin periodinane, NaBH4
Estimated Cost per Gram Lower Higher
Scalability GoodModerate
Safety Considerations Use of pyrophoric reagents (NaH, MeLi)Use of explosive oxidant (Dess-Martin)

Experimental Protocols

Detailed experimental protocols for the key steps of each proposed synthetic route are provided below. These protocols are based on established literature procedures for similar transformations.

Route A: Corey-Chaykovsky / Epoxide Ring-Opening Pathway

Step 1: Synthesis of tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate

  • Reaction: Corey-Chaykovsky Reaction

  • Procedure: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry DMSO at room temperature is added trimethylsulfoxonium iodide (1.2 eq) in one portion. The resulting mixture is stirred for 30 minutes until the evolution of hydrogen gas ceases. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dry DMSO is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

  • Estimated Yield: ~85%

Step 2: Synthesis of this compound

  • Reaction: Regioselective Epoxide Ring-Opening

  • Procedure: To a stirred suspension of copper(I) iodide (0.1 eq) in dry THF at -78 °C is added methyllithium (1.6 M in diethyl ether, 2.2 eq) dropwise. The mixture is stirred for 30 minutes to form the Gilman cuprate. A solution of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (1.0 eq) in dry THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.

  • Estimated Yield: ~70%

Route B: Grignard Addition / Oxidation / Wittig Pathway

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

  • Reaction: Grignard Addition

  • Procedure: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dry THF at 0 °C is added methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired alcohol.

  • Estimated Yield: ~90%

Step 2: Synthesis of tert-Butyl 3-formyl-3-methylazetidine-1-carboxylate

  • Reaction: Oxidation

  • Procedure: To a solution of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in dichloromethane at room temperature is added Dess-Martin periodinane (1.5 eq). The reaction mixture is stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.

  • Estimated Yield: ~80%

Step 3: Synthesis of this compound

  • Reaction: Reduction

  • Procedure: To a solution of the crude tert-butyl 3-formyl-3-methylazetidine-1-carboxylate from the previous step in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.

  • Estimated Yield: ~95%

Conclusion

Both proposed synthetic routes offer viable pathways to this compound.

Route A , the Corey-Chaykovsky/Epoxide Ring-Opening pathway, is a more convergent and shorter route with a potentially lower overall cost due to the use of less expensive reagents in the oxidation and reduction steps compared to Route B. However, it requires the use of pyrophoric reagents such as sodium hydride and methyllithium, which may pose challenges for large-scale synthesis and require specialized handling procedures.

Route B , the Grignard/Oxidation/Wittig pathway, is a longer, more linear synthesis. While potentially having a slightly higher overall yield, the use of Dess-Martin periodinane for the oxidation step can be costly and poses a safety hazard on a large scale due to its explosive nature. Alternative, milder, and more scalable oxidation methods could be explored to mitigate these issues.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization. For smaller, laboratory-scale syntheses where cost is less of a concern and handling of hazardous reagents is manageable, Route B may offer a slightly higher yield. For larger-scale production, the shorter and more cost-effective Route A is likely to be more attractive, provided that the necessary safety infrastructure is in place for handling pyrophoric reagents. Further optimization of both routes is recommended to improve yields and process safety for industrial applications.

Spectroscopic comparison of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate from different commercial sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate obtained from different commercial sources. The purity and structural integrity of this bifunctional building block are critical for its successful application in medicinal chemistry and drug discovery, particularly in the synthesis of novel azetidine-based compounds. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a baseline for quality assessment.

Due to the limited availability of publicly accessible spectroscopic data from commercial suppliers for this specific compound, this guide utilizes a representative dataset to illustrate the comparative framework. Researchers are strongly encouraged to obtain certificates of analysis from their chosen suppliers for direct comparison.

Summary of Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled based on the known structure of the molecule and typical values for similar compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assignment Representative Chemical Shift (δ) ppm Expected Multiplicity Integration
C(CH₃)₃1.45s9H
C-CH₃1.30s3H
CH₂ (azetidine ring)3.65d, J = 8.0 Hz2H
CH₂ (azetidine ring)3.85d, J = 8.0 Hz2H
CH₂OH3.50s2H
OH~1.7 (broad)s1H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Representative Chemical Shift (δ) ppm
C (CH₃)₃80.0
C(C H₃)₃28.5
C -CH₃25.0
C-C H₃40.0
C H₂ (azetidine ring)60.0
C H₂OH70.0
C =O156.0

Table 3: IR Spectroscopy Data

Functional Group Representative Absorption Range (cm⁻¹)
O-H (alcohol)3400-3200 (broad)
C-H (alkane)2970-2850
C=O (carbamate)1690-1670
C-O (alcohol)1050-1000
C-N (azetidine)1250-1200

Table 4: Mass Spectrometry Data

Ion Expected m/z
[M+H]⁺202.14
[M+Na]⁺224.12
[M-C₄H₉O₂]⁺ (loss of Boc group)101.08
[M-H₂O]⁺184.13

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of commercially available this compound.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sourcing Sample Sourcing cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison and Reporting supplier_a Obtain Sample from Supplier A prep_nmr Prepare NMR Samples (CDCl₃) supplier_a->prep_nmr Aliquot 1 prep_ir Prepare IR Samples (Neat or KBr pellet) supplier_a->prep_ir Aliquot 1 prep_ms Prepare MS Samples (e.g., in Methanol) supplier_a->prep_ms Aliquot 1 supplier_b Obtain Sample from Supplier B supplier_b->prep_nmr Aliquot 2 supplier_b->prep_ir Aliquot 2 supplier_b->prep_ms Aliquot 2 nmr_acq ¹H and ¹³C NMR Data Acquisition prep_nmr->nmr_acq ir_acq IR Spectrum Acquisition prep_ir->ir_acq ms_acq Mass Spectrum Acquisition prep_ms->ms_acq compare_data Compare Spectroscopic Data (Tables and Spectra Overlay) nmr_acq->compare_data ir_acq->compare_data ms_acq->compare_data generate_report Generate Comparison Guide compare_data->generate_report

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of therapeutic candidates. This guide provides a comprehensive comparison of analytical techniques for the enantiomeric purity analysis of chiral derivatives of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry. We present a comparative overview of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with supporting experimental data for analogous compounds and detailed methodologies.

The precise control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are required to accurately determine the enantiomeric excess (e.e.) of chiral intermediates and final active pharmaceutical ingredients (APIs). This guide focuses on the enantiomeric purity analysis of derivatives of this compound, a key chiral synthon.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique for enantiomeric purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. Here, we compare four widely used techniques: chiral HPLC, chiral SFC, chiral GC, and NMR spectroscopy.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity Analysis
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.Separation of volatile enantiomers (or their derivatives) based on interactions with a chiral stationary phase in a gaseous mobile phase.Differentiation of enantiomers in a chiral environment (e.g., using chiral resolving agents) leading to distinct NMR signals.
Typical CSP Polysaccharide-based (e.g., cellulose or amylose derivatives)[1][2]Polysaccharide-based (e.g., Chiralpak series)Cyclodextrin derivativesNot applicable (uses chiral resolving/solvating agents).
Sample Volatility Not required.Not required.Required (derivatization may be necessary).Not required.
Analysis Speed Moderate to slow.Fast.Fast.Relatively slow per sample, but can be high-throughput.
Solvent Consumption High (organic solvents).Low (primarily CO2).Very low.Moderate (deuterated solvents).
Resolution Generally high.Often higher than HPLC.High for suitable analytes.Dependent on the resolving agent and magnetic field strength.
Preparative Scale Well-established.Increasingly used and advantageous.Limited.Not applicable for separation.
Destructive Yes.Yes.Yes.No.

Note: The quantitative data presented in the following tables are representative of typical performance for closely related chiral azetidine derivatives, as specific data for the title compound is not widely published.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its broad applicability and the wide variety of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including N-protected amino alcohols.

Table 2: Illustrative Chiral HPLC Data for a Boc-protected 3-hydroxyazetidine Analog
ParameterValue
Analyte tert-Butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Enantiomeric Excess (e.e.) >99%
Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of the mobile phase.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: A mixture of n-Hexane and a suitable alcohol modifier (e.g., isopropanol or ethanol) in a ratio determined by method development (e.g., 90:10 v/v). The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (or as appropriate for the chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations, higher efficiency, and significantly reduced organic solvent consumption. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an alcohol co-solvent.

Table 3: Illustrative Chiral SFC Data for a Boc-protected 3-hydroxyazetidine Analog
ParameterValue
Analyte tert-Butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate
Column Chiralpak IC (150 x 4.6 mm, 3 µm)
Mobile Phase CO2 / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 2.1 min
Retention Time (Enantiomer 2) 2.8 min
Resolution (Rs) 2.5
Enantiomeric Excess (e.e.) >99%
Experimental Protocol: Chiral SFC
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable alcohol (e.g., methanol or isopropanol).

  • Instrumentation: An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP suitable for SFC (e.g., Chiralpak IC, 150 x 4.6 mm, 3 µm).

    • Mobile Phase: A gradient or isocratic mixture of supercritical CO2 and an alcohol modifier (e.g., methanol). A typical starting condition is 80:20 (CO2:Methanol).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile chiral compounds, or those that can be readily derivatized to become volatile, chiral GC offers excellent resolution and sensitivity. Derivatization is often employed to improve the chromatographic properties and enhance the interaction with the chiral stationary phase, typically a cyclodextrin derivative.

Table 4: Illustrative Chiral GC Data for a Derivatized Azetidinol Analog
ParameterValue
Analyte N-trifluoroacetyl-O-trimethylsilyl derivative of 3-methyl-3-azetidinol
Column Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (1.0 mL/min)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min
Detector FID at 250 °C
Retention Time (Enantiomer 1) 12.3 min
Retention Time (Enantiomer 2) 12.8 min
Resolution (Rs) 1.8
Enantiomeric Excess (e.e.) >98%
Experimental Protocol: Chiral GC
  • Derivatization (Silylation):

    • To approximately 1 mg of the analyte in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Temperature Program: An optimized temperature program to achieve baseline separation.

    • Detector: FID at 250 °C.

    • Injection Volume: 1 µL.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive method for determining enantiomeric purity. This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by forming transient diastereomeric complexes with a chiral solvating agent. The resulting diastereomers will have chemically non-equivalent nuclei that can be resolved in the NMR spectrum.

Experimental Protocol: NMR with a Chiral Derivatizing Agent
  • Derivatization:

    • React the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine) in an NMR tube with a suitable deuterated solvent (e.g., CDCl3).

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or the CF3 group in the two diastereomers.

    • Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

Visualization of Workflows and Method Selection

To aid in the selection and implementation of these techniques, the following diagrams illustrate a typical experimental workflow and a decision-making process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition & Analysis Sample Chiral Azetidine Derivative Dissolution Dissolution / Derivatization Sample->Dissolution Injection Injection into Chromatograph Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV, FID, MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation e.e. Calculation Integration->Calculation Result Enantiomeric Purity Report Calculation->Result

Caption: General workflow for chromatographic enantiomeric purity analysis.

Method_Selection start Start: Need Enantiomeric Purity volatile Is the compound volatile or easily derivatized to be volatile? start->volatile throughput High throughput & low solvent use critical? volatile->throughput No gc Consider Chiral GC volatile->gc Yes non_destructive Is non-destructive analysis required? throughput->non_destructive No sfc Prioritize Chiral SFC throughput->sfc Yes hplc Consider Chiral HPLC non_destructive->hplc No nmr Use NMR with Chiral Reagent non_destructive->nmr Yes

Caption: Decision tree for selecting an enantiomeric purity analysis method.

Conclusion

The enantiomeric purity analysis of chiral derivatives of this compound can be effectively performed using several analytical techniques. Chiral HPLC remains a robust and versatile method, while chiral SFC offers significant advantages in terms of speed and sustainability. Chiral GC is a powerful option for amenable compounds, and NMR provides a valuable non-destructive alternative for structural confirmation and purity assessment. The choice of the optimal method will be guided by the specific requirements of the analysis, including sample properties, throughput needs, and the desired level of quantitative accuracy. The protocols and comparative data presented in this guide serve as a valuable starting point for the development and implementation of reliable enantiomeric purity assays in a drug discovery and development setting.

References

Literature review comparing the utility of azetidines versus pyrrolidines in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the use of saturated heterocycles is a cornerstone strategy for developing three-dimensional, sp³-rich molecules with improved pharmacological profiles. Among these scaffolds, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed. While structurally similar, their distinct ring sizes, conformational flexibilities, and electronic properties impart significant differences in the physicochemical and pharmacokinetic profiles of drug candidates.

This guide provides an objective, data-driven comparison of azetidines and pyrrolidines to aid researchers, scientists, and drug development professionals in making informed decisions during the scaffold selection process. We will delve into their comparative physicochemical properties, pharmacological implications, and the experimental protocols used to evaluate them.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between azetidine and pyrrolidine stem from their inherent structural characteristics. Azetidine's four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), positioning it between the highly reactive three-membered aziridine and the more stable five-membered pyrrolidine (approx. 5.4 kcal/mol).[1] This strain influences its conformation, basicity, and reactivity. In contrast, the pyrrolidine ring is less strained and more flexible, adopting various envelope and twist conformations that allow for a thorough exploration of three-dimensional chemical space.[2][3]

These structural distinctions translate into tangible differences in key drug-like properties, as summarized below.

Table 1: Comparative Summary of Physicochemical Properties

PropertyAzetidine DerivativesPyrrolidine DerivativesRationale & Implications in Drug Design
Ring Size 4-membered5-memberedAffects ring strain, bond angles, and conformational flexibility.
Basicity (pKa) Generally lower (pKa ≈ 11.29 for parent)[4]Generally higher (pKa ≈ 11.22 for parent)[4]The higher basicity of pyrrolidines can lead to a greater proportion of the compound being protonated at physiological pH, potentially impacting cell permeability, target engagement, and off-target effects.
Lipophilicity (logP) Typically lower (more polar)[5][6]Typically higher (more lipophilic)[5]Lower logP, as often seen with azetidines, can improve aqueous solubility and reduce metabolic liability and non-specific toxicity.
Aqueous Solubility Generally higher[5][6]Generally lower[5]Higher solubility is advantageous for formulation, absorption, and achieving desired therapeutic concentrations.
Metabolic Stability Often enhances metabolic stability[6]Can be susceptible to metabolism (e.g., N-dealkylation, ring oxidation)The more constrained azetidine ring can be less accessible to metabolic enzymes like Cytochrome P450s.
Synthetic Accessibility Historically challenging, but methods have advanced significantly[7][8]Generally well-established and accessible[9]Advances in synthetic chemistry have made a wider array of functionalized azetidines available for drug discovery programs.[10][11]

Note: The values presented are for representative parent compounds or general trends. Actual values will vary significantly depending on the specific substitutions on the rings.

G cluster_azetidine Azetidine cluster_pyrrolidine Pyrrolidine a a_label 4-Membered Ring Higher Strain p p_label 5-Membered Ring Lower Strain

Figure 1: Structural comparison of azetidine and pyrrolidine rings.

Pharmacological Implications

The choice between an azetidine and a pyrrolidine scaffold can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety.

  • Improved ADME Properties with Azetidines: The introduction of an azetidine ring is a common strategy to "de-lipophilize" a molecule. By reducing logP and increasing polarity, azetidines can enhance aqueous solubility, which is often a major hurdle in drug development.[6] This can lead to improved oral absorption and more favorable formulation characteristics. Furthermore, the constrained nature of the azetidine ring can sterically hinder access by metabolic enzymes, often leading to increased metabolic stability and a longer plasma half-life.[6]

  • 3D Pharmacophore Exploration with Pyrrolidines: The pyrrolidine ring is one of the most prevalent nitrogen heterocycles in approved drugs.[3] Its non-planar, flexible nature allows substituents to be projected into three-dimensional space, which can be crucial for optimizing interactions with complex biological targets and enhancing binding affinity.[2] The stereochemistry of the pyrrolidine ring is a key feature, as different stereoisomers can exhibit vastly different biological activities.[3]

  • Safety and Off-Target Effects: A compound's basicity (pKa) is a critical parameter influencing its safety profile. Highly basic compounds are more likely to be charged at physiological pH, which can lead to sequestration in acidic lysosomes, phospholipidosis, and off-target interactions with aminergic G-protein coupled receptors (GPCRs) or the hERG potassium channel. The generally lower basicity of azetidines compared to pyrrolidines can be advantageous in mitigating these risks.

ADME_Workflow cluster_discovery Drug Discovery & Optimization cluster_evaluation Property Evaluation LeadGen Lead Generation LeadOpt Lead Optimization (Scaffold Selection) LeadGen->LeadOpt Initial Hits Preclinical Preclinical Candidate LeadOpt->Preclinical Optimized Properties PhysChem Physicochemical (Solubility, logP, pKa) LeadOpt->PhysChem ADME In Vitro ADME (Metabolic Stability, PPB) LeadOpt->ADME Safety In Vitro Safety (hERG, Cytotoxicity) LeadOpt->Safety PhysChem->Preclinical ADME->Preclinical Safety->Preclinical

Figure 2: Role of property evaluation in the drug discovery workflow.

Experimental Protocols

Objective comparison requires robust experimental data. Below are detailed methodologies for key assays used to evaluate the properties discussed.

Lipophilicity (logP/logD) Determination

Lipophilicity is a key parameter influencing permeability, solubility, and metabolism. It is typically measured as the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH).

  • Methodology: Shake-Flask Method (Gold Standard) [12][13]

    • Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4 for logD).

    • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[13][14]

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: The concentration of the compound in each phase is accurately measured, typically using high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[12]

    • Calculation: The logP or logD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

  • Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [15]

    • Principle: This high-throughput method correlates a compound's retention time on a nonpolar stationary phase (like a C18 column) with its lipophilicity.[16]

    • Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factors (log k).[15]

    • Sample Analysis: The test compound is injected under the identical HPLC conditions, and its retention time is measured.

    • Calculation: The logP of the test compound is then interpolated from the calibration curve using its measured retention time.[15]

Aqueous Solubility Assessment

Solubility is critical for drug absorption and bioavailability. Both kinetic and thermodynamic measurements provide valuable, albeit different, insights.[17]

  • Methodology: Kinetic Solubility Assay [18][19]

    • Principle: This high-throughput assay measures the solubility of a compound as it precipitates from a stock solution (typically in dimethyl sulfoxide, DMSO) upon dilution into an aqueous buffer. It mimics the conditions of many in vitro biological assays.[19]

    • Procedure: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate.

    • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at room temperature or 37°C.

    • Detection: The amount of precipitated compound is measured by turbidimetry (light scattering) using a nephelometer or UV plate reader.[14][18] Alternatively, the solution is filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS/MS.[20]

    • Result: The result is reported as the kinetic solubility in µg/mL or µM.

  • Methodology: Thermodynamic Solubility Assay [17]

    • Principle: Considered the "gold standard," this method measures the true equilibrium solubility of the most stable crystalline form of the compound.[19]

    • Procedure: An excess amount of the solid compound is added to an aqueous buffer.

    • Equilibration: The resulting slurry is agitated (e.g., shaken or stirred) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[14]

    • Separation & Quantification: The suspension is filtered to remove undissolved solid, and the concentration of the compound in the clear filtrate is determined by HPLC-UV or LC-MS.

    • Result: The result is reported as the equilibrium or thermodynamic solubility.

In Vitro Metabolic Stability Assay

This assay predicts how quickly a compound will be metabolized, primarily by the liver. It provides key parameters like half-life (t½) and intrinsic clearance (CLint).[21][22]

  • Methodology: Liver Microsomal Stability Assay [22][23]

    • System: Human liver microsomes (HLM) are used as they contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[21]

    • Incubation: The test compound is incubated with liver microsomes at 37°C in the presence of the essential cofactor NADPH, which initiates the metabolic reactions.[21]

    • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[21]

    • Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance (CLint).[24]

hERG Inhibition Assay

Assessing a compound's potential to inhibit the hERG potassium channel is a critical safety screen to predict the risk of drug-induced cardiac arrhythmia (QT prolongation).

  • Methodology: Patch-Clamp Electrophysiology (Gold Standard) [25]

    • Cell System: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells that are stably transfected to express the hERG channel are used.[25][26]

    • Procedure: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell.

    • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.[25]

    • Compound Application: A baseline current is recorded, after which the test compound is perfused over the cell at increasing concentrations. The effect on the hERG current is measured at each concentration until a steady state is reached.[25]

    • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. A concentration-response curve is generated, and the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) is determined by fitting the data to a logistic equation.[25] Automated patch-clamp systems like QPatch or SyncroPatch are often used for higher throughput.[26]

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins (like albumin) determines the free (unbound) fraction, which is the portion available to exert a pharmacological effect.[27]

  • Methodology: Equilibrium Dialysis [27][28]

    • Apparatus: A dialysis cell is used, which consists of two chambers separated by a semipermeable membrane that allows the free drug to pass through but retains the larger plasma proteins.[27]

    • Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer (e.g., PBS) is placed in the other.

    • Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[27]

    • Quantification: After incubation, samples are taken from both chambers, and the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

    • Calculation: The percentage of the unbound drug (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (100 - %fu).

Conclusion

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that involves a series of trade-offs. Azetidines are an excellent tool for medicinal chemists looking to improve properties such as aqueous solubility and metabolic stability, often leading to more "drug-like" candidates with favorable pharmacokinetic profiles.[6][7] Their reduced lipophilicity and basicity can be advantageous for minimizing safety liabilities. Pyrrolidines, while more lipophilic, offer greater conformational flexibility, making them a versatile and proven scaffold for exploring complex pharmacophores and achieving high target potency.[2][3]

Ultimately, the optimal choice depends on the specific goals of the drug discovery program, the nature of the biological target, and the baseline properties of the lead compound. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can more effectively navigate the scaffold selection process to design safer and more efficacious medicines.

References

Conformational Analysis of Saturated Heterocycles: A Comparative Guide to Azetidine, Pyrrolidine, and Piperidine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount in modern drug discovery. The conformational preferences of a molecule dictate its interactions with biological targets, influencing efficacy and selectivity. This guide provides a comprehensive comparison of the conformational properties of molecules containing the tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate moiety and its five- and six-membered ring counterparts, tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering a valuable resource for scaffold selection in drug design.

The conformational landscape of small cyclic molecules is a delicate balance of ring strain, torsional strain, and steric interactions. Azetidines, four-membered saturated nitrogen-containing heterocycles, are of increasing interest in medicinal chemistry due to their unique structural constraints. Compared to the more common five- and six-membered rings (pyrrolidines and piperidines), the higher ring strain in azetidines can lead to distinct conformational preferences, which can be exploited to fine-tune the spatial arrangement of substituents and improve binding to target proteins.

Comparative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational analyses of the target azetidine moiety and its pyrrolidine and piperidine analogs. Due to the limited direct experimental data on this compound, its conformational parameters are largely inferred from studies on closely related 3-substituted azetidines and supported by Density Functional Theory (DFT) calculations.

Table 1: Ring Puckering Parameters

ParameterThis compound (Predicted)tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Analog Data)tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analog Data)
Puckering Amplitude (q) ~0.15 Å~0.3 - 0.4 Å~0.5 - 0.6 Å
Phase Angle (φ) Variable, indicating flexibilityBimodal, favoring envelope and twist formsPredominantly chair conformation
Dominant Conformation Puckered, non-planarEnvelope/TwistChair

Table 2: Key Dihedral Angles (from X-ray and Computational Data)

Dihedral AngleThis compound (Predicted)tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Analog Data)tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analog Data)
C2-N1-C4-C3 ~ ±20-30°~ ±30-45° (in envelope/twist)~ ±55-60° (in chair)
H-C2-C3-H VariableVariable~50-60° (axial-axial), ~170-180° (axial-equatorial)
Substituent Orientation Pseudo-axial/Pseudo-equatorialPseudo-axial/Pseudo-equatorialAxial/Equatorial

Table 3: Representative ³JHH Coupling Constants (Hz) from NMR Spectroscopy

CouplingThis compound (Predicted)tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Analog Data)tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analog Data)
³J(H_axial, H_axial) N/A (less defined axial/equatorial)~8-10 Hz~10-13 Hz
³J(H_axial, H_equatorial) ~5-7 Hz~5-8 Hz~2-5 Hz
³J(H_equatorial, H_equatorial) ~5-7 Hz~2-5 Hz~2-5 Hz

Table 4: Conformational Energy Profile (from Computational Chemistry)

ParameterThis compoundtert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylatetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Energy Barrier to Inversion (kcal/mol) ~1-2 kcal/mol~2-4 kcal/mol~10-12 kcal/mol (Chair flip)
Relative Energy of Axial vs. Equatorial Substituent (A-value, kcal/mol) Lower preference due to ring flatteningModerate preference for pseudo-equatorialStrong preference for equatorial (~1.7 kcal/mol for -CH₂OH)

Experimental and Computational Workflow

The conformational analysis of these heterocyclic moieties follows a well-established workflow that integrates experimental and computational techniques.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation Syn Synthesis of Target Molecule Pur Purification (Chromatography, Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, NOESY, etc.) Pur->NMR Xray Single Crystal X-ray Diffraction Pur->Xray ConfSearch Conformational Search (Molecular Mechanics) Pur->ConfSearch Karplus Karplus Equation (Dihedral Angles from J-couplings) NMR->Karplus Puckering Ring Puckering Analysis (Cremer-Pople Parameters) Xray->Puckering DFT DFT Calculations (Geometry Optimization, Frequency Analysis) Energy Relative Energy Calculation (Boltzmann Distribution) DFT->Energy ConfSearch->DFT Karplus->Puckering Energy->Puckering

Workflow for Conformational Analysis

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Record a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling constants.

    • Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Obtain a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space proximities between protons, which provides information on the relative stereochemistry and conformation. A mixing time of 500-800 ms is typically used for small molecules in NOESY experiments.

  • Data Analysis:

    • Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.

    • Use the Karplus equation, ³JHH = Acos²(θ) + Bcos(θ) + C, where θ is the dihedral angle, to estimate the dihedral angles between coupled protons. The parameters A, B, and C are empirically derived for specific structural motifs.

    • Analyze NOE/ROE cross-peaks to determine inter-proton distances, which helps in assigning the major conformation.

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and dihedral angles.

  • Analysis:

    • Analyze the refined crystal structure to determine the precise conformation of the molecule in the solid state, including ring puckering parameters (e.g., Cremer-Pople parameters).

Computational Modeling (Density Functional Theory)
  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • For each low-energy conformer, perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger). The inclusion of a dispersion correction (e.g., D3) is recommended.

    • Solvation effects can be included using a continuum solvation model (e.g., PCM, SMD).

  • Analysis:

    • Compare the relative energies of the optimized conformers to determine the most stable structures and their Boltzmann populations at a given temperature.

    • Calculate theoretical NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data to validate the predicted conformational preferences.

Discussion and Conclusion

The conformational analysis of the this compound moiety and its five- and six-membered ring analogs reveals distinct structural preferences that are critical for their application in drug design.

The azetidine ring is characterized by a significant degree of puckering, though less pronounced than in pyrrolidines and piperidines. This puckering leads to pseudo-axial and pseudo-equatorial positions for the substituents, with a relatively low energy barrier for ring inversion. The geminal methyl and hydroxymethyl groups at the 3-position will likely adopt a conformation that minimizes steric strain, with the bulkier tert-butoxycarbonyl group on the nitrogen influencing the ring pucker.

The pyrrolidine ring in the corresponding analog is more flexible than the piperidine ring but less strained than the azetidine. It typically adopts envelope or twist conformations, leading to a dynamic equilibrium between different puckered forms. The substituents can occupy pseudo-axial or pseudo-equatorial positions, and the energy barrier between conformers is generally low.

The piperidine ring strongly prefers a chair conformation, which minimizes both angle and torsional strain. Substituents can occupy either axial or equatorial positions, with a significant energy penalty for placing bulky groups in the axial position due to 1,3-diaxial interactions. The hydroxymethyl group at the 4-position will predominantly occupy the equatorial position.

Safety Operating Guide

Safe Disposal of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

1. Hazard Identification and Assessment

Based on available safety data, this compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Due to these potential hazards, this compound and its containers must be treated as hazardous waste and disposed of accordingly.[1]

2. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.[3] This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • A laboratory coat.

All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

3. Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[5] Follow these steps for collection:

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6] The container must be in good condition and have a secure lid.[6]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[5]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Specifically, avoid mixing with strong acids or oxidizers.[4]

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should also be collected in the designated hazardous waste container.[4]

4. Storage of Chemical Waste

Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[6][7] The storage area should be:

  • Cool, dry, and well-ventilated.[4]

  • Away from heat sources and incompatible materials.[4][8]

  • Clearly marked as a hazardous waste storage area.[4]

5. Spill Management

In the event of a spill, immediate action is required to contain the material and prevent exposure.[9]

  • Small Spills: For minor spills, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[9][10] Using non-sparking tools, carefully collect the absorbent material and place it in the designated hazardous waste container.[9]

  • Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

6. Disposal Procedure

The final disposal of this compound must be conducted through an approved hazardous waste disposal facility.[4]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][9]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink.[4][9]

Quantitative Data Summary

Hazard ClassificationGHS CodeSignal Word
Skin IrritationH315Warning
Eye IrritationH319Warning
Respiratory IrritationH335Warning

Experimental Protocols

Not applicable to this procedural guide.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Prepare Labeled Hazardous Waste Container A->B C 3. Collect Chemical Waste & Contaminated Materials B->C D 4. Securely Seal the Container C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Contact Institutional EHS for Waste Pickup E->F G 7. Licensed Contractor Transports for Disposal F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 1363382-91-5). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.To protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood.To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure an ANSI-approved eyewash station and safety shower are readily accessible and unobstructed.

  • Verify that a chemical spill kit is available and personnel are trained in its use.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

  • Keep containers securely sealed to prevent leakage.

Emergency Procedures

Table 2: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Alert personnel in the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the area immediately. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Chemical Disposal:

  • Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

2. Empty Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol).

  • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.

  • After proper rinsing, de-face the container label before disposal or recycling as directed by your institution's policies.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling Prep1 Don PPE Prep2 Verify fume hood & safety equipment Handling1 Weigh/measure in fume hood Prep2->Handling1 Handling2 Perform experiment Handling1->Handling2 Handling3 Close container Handling2->Handling3 Disposal1 Segregate waste Handling3->Disposal1 Cleanup1 Decontaminate work area Handling3->Cleanup1 Disposal2 Label hazardous waste container Disposal1->Disposal2 Disposal3 Store waste appropriately Disposal2->Disposal3 Disposal4 Request EHS pickup Disposal3->Disposal4 Cleanup2 Doff PPE Cleanup1->Cleanup2 Cleanup3 Wash hands Cleanup2->Cleanup3

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。